N-propylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMCRXLLWKQDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324266 | |
| Record name | N-Propylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3217-86-5 | |
| Record name | N-Propylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3217-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406180 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Propylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, N-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-propylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and detailed characterization of N-propylpropanamide, a valuable amide for various research and development applications.
Synthesis of this compound
This compound can be effectively synthesized through several established methods. Two common and reliable approaches are detailed below: the reaction of propanoyl chloride with n-propylamine (Schotten-Baumann reaction) and the direct coupling of propanoic acid with n-propylamine using a carbodiimide coupling agent.
Synthesis via Acyl Chloride (Schotten-Baumann Reaction)
This method involves the acylation of n-propylamine with propanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
CH₃CH₂COCl + CH₃CH₂CH₂NH₂ + NaOH → CH₃CH₂CONHCH₂CH₂CH₃ + NaCl + H₂O
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Cool the flask in an ice bath to 0-5 °C.
-
Base Addition: Prepare a solution of sodium hydroxide (1.1 eq) in water and add it to the reaction mixture.
-
Acyl Chloride Addition: Add propanoyl chloride (1.05 eq), dissolved in the same solvent, dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid (to remove unreacted amine), saturated sodium bicarbonate solution (to remove unreacted acyl chloride and acid), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Synthesis via Carboxylic Acid (DCC Coupling)
This method facilitates the direct formation of the amide bond between propanoic acid and n-propylamine using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Reaction Scheme:
CH₃CH₂COOH + CH₃CH₂CH₂NH₂ + DCC → CH₃CH₂CONHCH₂CH₂CH₃ + Dicyclohexylurea (DCU)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve propanoic acid (1.0 eq) and n-propylamine (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Workup: Filter off the DCU precipitate and wash it with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Colorless liquid or solid | |
| Boiling Point | 216.9 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | 0.862 g/cm³ | |
| Refractive Index | 1.415 | |
| Solubility | Soluble in water and common organic solvents like ethanol and chloroform. |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information about the this compound molecule.
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the different types of protons and their neighboring environments.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.5-6.0 | br s | 1H | N-H |
| ~3.1 | t | 2H | -NH-CH₂ -CH₂CH₃ |
| ~2.1 | q | 2H | -CO-CH₂ -CH₃ |
| ~1.5 | sextet | 2H | -NH-CH₂-CH₂ -CH₃ |
| ~1.1 | t | 3H | -CO-CH₂-CH₃ |
| ~0.9 | t | 3H | -NH-CH₂CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum indicates the number of unique carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~174 | C =O (Amide carbonyl) |
| ~41 | -NH-C H₂-CH₂CH₃ |
| ~30 | -CO-C H₂-CH₃ |
| ~23 | -NH-CH₂-C H₂-CH₃ |
| ~11 | -NH-CH₂CH₂-C H₃ |
| ~10 | -CO-CH₂-C H₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent.
The Infrared (IR) spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H stretch |
| ~2960, 2870 | Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (Amide I band) |
| ~1550 | Strong | N-H bend (Amide II band) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Possible Fragment Ion |
| 115 | Moderate | [M]⁺ (Molecular ion) |
| 86 | Strong | [M - C₂H₅]⁺ or [M - CH₂NH]⁺ |
| 72 | Strong | [M - C₃H₇]⁺ or [CH₃CH₂CONH₂]⁺ |
| 57 | Strong | [CH₃CH₂CO]⁺ |
| 44 | Base Peak | [CONH₂]⁺ |
| 29 | Strong | [CH₃CH₂]⁺ |
Experimental Workflow and Logic
The synthesis of this compound can be visualized as a straightforward workflow, from starting materials to the final purified product.
Caption: Synthesis workflow for this compound via the Schotten-Baumann reaction.
This technical guide provides essential information for the successful synthesis and thorough characterization of this compound, serving as a valuable resource for professionals in chemical research and drug development.
References
N-Propylpropanamide: A Physicochemical Compendium for the Research Professional
An In-depth Technical Guide
This whitepaper provides a detailed overview of the core physicochemical properties of N-propylpropanamide (also known as N-propylpropionamide), tailored for researchers, scientists, and professionals in the field of drug development. This document collates available experimental and computed data, outlines detailed methodologies for their determination, and presents a logical workflow for its synthesis.
Core Physicochemical Properties
This compound is a secondary amide with the chemical formula C₆H₁₃NO. Its structure, consisting of a propyl group attached to the nitrogen atom of a propanamide, dictates its physical and chemical behavior, including its polarity and hydrogen bonding capabilities. These characteristics are fundamental to its solubility, stability, and potential applications as a chemical intermediate.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound. Data is distinguished between experimentally determined and computationally predicted values where applicable.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | N-propylpropionamide, Propionyl-propylamine | [1] |
| CAS Number | 3217-86-5 | [1] |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Canonical SMILES | CCCNC(=O)CC | [2] |
| Property | Value | Type | Source |
| Boiling Point | 216.9 °C at 760 mmHg | Experimental | |
| Melting Point | No experimental data available | - | |
| Density | 0.862 g/cm³ | Experimental | |
| Flash Point | 114.5 °C | Experimental | |
| Solubility | Soluble in water and polar organic solvents | Qualitative | |
| pKa (Amide Proton) | No experimental data available | - | |
| LogP (Octanol-Water) | 0.9 | Computed | [1] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | Predicted | |
| Refractive Index | 1.415 | Experimental |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experimental procedures.
Melting Point Determination (Capillary Method)
The melting point of a solid is a sensitive indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the substance.
-
Purity Assessment: A narrow melting range (typically < 1 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range.
Solubility Determination
This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, acetone, and a non-polar solvent like hexane.
-
Sample Measurement: A precise amount of this compound (e.g., 10 mg) is weighed and placed into a test tube.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a constant temperature (e.g., 25 °C).
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Classification:
-
Soluble: If no solid is visible to the naked eye.
-
Partially Soluble: If some, but not all, of the solid has dissolved.
-
Insoluble: If the solid remains largely undissolved.
-
-
Quantitative Analysis (Optional): For a quantitative measurement, the saturated solution is filtered to remove any excess solid. A known volume of the filtrate is then evaporated to dryness, and the mass of the dissolved solute is determined. Solubility is then expressed in units such as g/100 mL.
pKa Determination (Potentiometric Titration)
The pKa of the amide proton in this compound is expected to be high, indicating very weak acidity. Potentiometric titration is a precise method for determining the pKa of weak acids and bases.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., 0.1 M KCl).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).
-
pKa Calculation: The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). For very weak acids, computational methods may be required to accurately determine the pKa from the titration data.
Synthesis Workflow
A common and efficient method for the synthesis of N-substituted amides is the reaction of a primary or secondary amine with an acyl chloride. The following diagram illustrates a typical experimental workflow for the synthesis of this compound from n-propylamine and propanoyl chloride.
Caption: Synthesis workflow for this compound.
References
N-propylpropanamide CAS number and IUPAC name
An In-depth Technical Guide to N-propylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant safety information. The information is structured to be a practical resource for laboratory and research applications.
Chemical Identity and Nomenclature
This compound is a secondary amide characterized by a propyl group attached to the nitrogen atom of a propanamide moiety.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound, compiled from computed and experimental sources.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem[1] |
| Molecular Weight | 115.17 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Monoisotopic Mass | 115.099714038 Da | PubChem[1] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability/Technique | Source |
| ¹³C NMR | Data available | SpectraBase[1] |
| Mass Spectrometry | GC-MS | SpectraBase[1] |
| IR Spectra | Vapor Phase | SpectraBase[1] |
Note: For detailed spectra, refer to the sources provided.
Synthesis of this compound
This compound can be synthesized via the direct condensation of propanoic acid and n-propylamine. The following protocol is adapted from general methods for amide synthesis utilizing a titanium(IV) chloride mediator, which facilitates the reaction under relatively mild conditions.[3]
Experimental Protocol: Synthesis via TiCl₄-Mediated Amidation
Materials and Reagents:
-
Propanoic acid (1.0 mmol, 1.0 equiv.)
-
n-Propylamine (1.0 mmol, 1.0 equiv.)
-
Titanium(IV) chloride (TiCl₄) (3.0 mmol, 3.0 equiv.)
-
Anhydrous pyridine (10 mL)
-
Anhydrous toluene
-
1 N Hydrochloric acid (HCl) solution
-
Methylene chloride (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Screw-capped reaction vial
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of propanoic acid (1.0 mmol) in anhydrous pyridine (10 mL) within a screw-capped vial, add n-propylamine (1.0 mmol).
-
Addition of Mediator: Carefully add TiCl₄ (3.0 mmol) to the reaction mixture. The vial should be tightly sealed immediately after addition.
-
Reaction Conditions: Heat the reaction mixture to 85 °C with continuous magnetic stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), using a chloroform/methanol (90:10 v/v) solvent system, until the propanoic acid is fully consumed (approximately 2 hours).[3]
-
Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Workup - Extraction: Treat the residue with a 1 N HCl solution (10 mL) and extract the aqueous phase with methylene chloride (3 x 10 mL).[3]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by silica gel column chromatography or distillation if required.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the synthesis and the relationship between the key components of the reaction.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of components in the amidation reaction.
References
Spectroscopic Profile of N-propylpropanamide: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N-propylpropanamide, a key molecule in various research and development applications. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals.
This compound (C₆H₁₃NO, Mol. Wt.: 115.17 g/mol ) is a secondary amide that serves as a valuable building block in organic synthesis and is of interest in the study of peptide chemistry and material science. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, complete with experimental protocols and structural assignments.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 5.61 | broad singlet | 1H | - | -NH- |
| 3.16 | quartet | 2H | 7.0 | -NH-CH₂ -CH₂-CH₃ |
| 2.14 | quartet | 2H | 7.5 | -CO-CH₂ -CH₃ |
| 1.52 | sextet | 2H | 7.0 | -NH-CH₂-CH₂ -CH₃ |
| 1.14 | triplet | 3H | 7.5 | -CO-CH₂-CH₃ |
| 0.91 | triplet | 3H | 7.0 | -NH-CH₂-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (22.5 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 173.61 | C =O |
| 41.24 | -NH-CH₂ -CH₂-CH₃ |
| 29.69 | -CO-CH₂ -CH₃ |
| 22.88 | -NH-CH₂-CH₂ -CH₃ |
| 11.45 | -NH-CH₂-CH₂-CH₃ |
| 9.94 | -CO-CH₂-CH₃ |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3292 | Strong, Broad | N-H stretch |
| 3082 | Medium | N-H stretch (Amide A/B) |
| 2966, 2935, 2875 | Strong | C-H stretch (alkyl) |
| 1641 | Strong | C=O stretch (Amide I) |
| 1556 | Strong | N-H bend, C-N stretch (Amide II) |
| 1460 | Medium | C-H bend (CH₂) |
| 1286 | Medium | C-N stretch |
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 115 | 25 | [M]⁺ (Molecular Ion) |
| 86 | 100 | [M - C₂H₅]⁺ |
| 72 | 80 | [M - C₃H₇]⁺ |
| 58 | 60 | [CH₃CH₂CONH]⁺ |
| 44 | 55 | [CONH₂]⁺ |
| 29 | 40 | [CH₃CH₂]⁺ |
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound in deuterated chloroform (CDCl₃) was prepared. ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, data were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay that allows for full spin relaxation.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin liquid film of neat this compound was placed between two potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS): The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which separated it from any impurities. The eluted compound then entered the mass spectrometer, where it was ionized by a 70 eV electron beam. The resulting fragments were separated by their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.
Logical Relationship of Spectroscopic Data
The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous structural elucidation of this compound.
Solubility of N-propylpropanamide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-propylpropanamide. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles of amide solubility and furnishes detailed, standardized experimental protocols for its determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering the necessary tools to generate and interpret solubility data for this compound in various solvent systems.
Introduction
This compound (C₆H₁₃NO) is a secondary amide with potential applications in organic synthesis and as an intermediate in the pharmaceutical and chemical industries. A thorough understanding of its solubility in different solvents is paramount for its effective use in reaction chemistry, formulation development, and purification processes. The solubility of a compound dictates its behavior in solution, influencing reaction kinetics, bioavailability, and the ease of its handling and storage.
This guide addresses the current gap in readily available quantitative solubility data for this compound by providing a robust framework for its experimental determination. It covers the theoretical aspects of amide solubility, detailed experimental methodologies, and a structured approach to data presentation.
General Solubility Profile of Amides
Amides, as a functional group, exhibit a range of solubility behaviors primarily governed by their ability to form hydrogen bonds.[1][2] Primary and secondary amides, such as this compound, can act as both hydrogen bond donors (via the N-H bond) and acceptors (via the carbonyl oxygen and the nitrogen lone pair).[3][4] This dual capability generally leads to higher solubility in polar protic solvents like water and alcohols compared to their tertiary amide counterparts, which can only act as hydrogen bond acceptors.[3][4]
The solubility of amides, including this compound, is also influenced by the size of the alkyl groups attached to the amide functionality. As the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in solubility in polar solvents and an increase in solubility in nonpolar organic solvents.[2] Therefore, this compound is expected to be soluble in polar organic solvents and to a certain extent in water.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound across a wide range of solvents is not extensively reported in peer-reviewed literature. To facilitate research and a standardized approach to data collection, the following table is provided as a template for researchers to populate with their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| 1-Propanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Diethyl Ether | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Toluene | ||||
| Hexane |
Experimental Protocols for Solubility Determination
To ensure the generation of accurate and reproducible solubility data, standardized experimental protocols are essential. This section details several widely accepted methods for determining the solubility of organic compounds like this compound. The choice of method will depend on the properties of the compound, the solvent, and the available analytical instrumentation.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility.[5][6]
-
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[6] This is the true equilibrium solubility and is typically determined using methods that allow for sufficient time to reach equilibrium, such as the shake-flask method.[5][6]
-
Kinetic solubility refers to the concentration of a solute at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[7] This method is often used in high-throughput screening as it is faster, but it may not represent the true equilibrium solubility.[8]
For the purposes of obtaining definitive solubility data for this compound, the determination of thermodynamic solubility is recommended.
Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[9][10]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Filtration device (e.g., syringe filters, 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[11]
-
Seal the vials and place them in the temperature-controlled shaker.
-
Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[11][12] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not significantly change.[9]
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles.[11]
-
Dilute the filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method.
Data Analysis: Calculate the solubility using the following formula, accounting for any dilution factors:
Solubility = (Concentration of analyte in the diluted sample) x (Dilution factor)
Analytical Techniques for Quantification
This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and does not interfere with the solvent's absorbance.[13]
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[14]
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Measure the absorbance of each standard solution at the λmax to generate a calibration curve (Absorbance vs. Concentration).[13]
-
Measure the absorbance of the appropriately diluted filtrate from the solubility experiment.
-
Determine the concentration of this compound in the filtrate by interpolating its absorbance on the calibration curve.[13]
This technique can be employed to determine the solubility of weakly acidic or basic compounds.[15] While amides are generally neutral, this method could be adapted if a suitable titrant and electrode system can be developed to react specifically with the amide.[16]
General Principle: A solution of the compound is titrated with a standard solution of a titrant, and the change in potential is monitored using an ion-selective or reference electrode.[17][18] The solubility can be determined from the titration curve.[19]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.
Caption: A general workflow for determining the thermodynamic solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, this technical guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the standardized methodologies outlined, researchers can generate reliable and reproducible solubility data. This information is critical for advancing the use of this compound in various scientific and industrial applications, particularly in the fields of chemical synthesis and drug development. The provided workflow and data presentation template are intended to support a systematic approach to data generation and reporting within the scientific community.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. quora.com [quora.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potentiometric determination of carboxyl and amino terminal groups in polyamide fibers | Metrohm [metrohm.com]
- 17. api.upums.ac.in [api.upums.ac.in]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Potential Biological Activities of N-Propylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of N-propylpropanamide is limited in publicly available scientific literature. This guide synthesizes information on structurally related compounds to infer potential activities and provides standardized experimental protocols for future investigation. The quantitative data presented herein is illustrative and intended to serve as a template for reporting potential findings.
Introduction
This compound is a simple N-alkylated amide, the study of which has been largely confined to its chemical properties. However, the broader class of amides and specifically short-chain N-alkyl amides are known to exhibit a range of biological effects. This document aims to provide a technical framework for exploring the potential biological activities of this compound by examining the activities of related molecules and outlining detailed experimental protocols for its investigation. The potential activities discussed include antiproliferative/cytotoxic effects and antimicrobial properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for designing and interpreting biological experiments, including solubility and stability assessments.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3217-86-5 |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 213 °C |
| Melting Point | 80 °C |
| Solubility | Soluble in water and polar organic solvents |
| LogP | 0.9 |
Potential Biological Activities (Inferred)
Based on the activities of structurally similar compounds, two primary areas of potential biological activity for this compound are considered here: antiproliferative/cytotoxic activity and antimicrobial activity.
Antiproliferative/Cytotoxic Activity
While this compound itself has not been extensively tested, more complex molecules containing the this compound moiety have been synthesized and evaluated for their effects on cancer cell lines. For instance, a derivative, 3-(3-Benzyloxyquinoxalin-2-yl)-N-propyl-propanamide, has been studied for its antiproliferative effects. Although the activity of such complex molecules is likely dominated by the larger aromatic systems, it provides a rationale for investigating the potential of the core this compound structure to contribute to cytotoxicity. The parent compound, propionamide, has been noted for its potential as a neurotoxin and irritant.[1]
Table 2: Illustrative Antiproliferative Activity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | > 100 |
| HCT-116 | Colon Cancer | > 100 |
| PC-3 | Prostate Cancer | > 100 |
| HeLa | Cervical Cancer | > 100 |
IC₅₀ (Half-maximal inhibitory concentration) values are hypothetical and serve as a template for data presentation. Actual values would need to be determined experimentally.
Antimicrobial Activity
General studies on short-chain alkyl amides have suggested that some possess weak to moderate antimicrobial properties. The activity is often dependent on the alkyl chain length and the specific microorganism. Therefore, it is plausible that this compound could exhibit some level of antibacterial or antifungal activity.
Table 3: Illustrative Antimicrobial Activity of this compound (Hypothetical Data)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | > 500 |
| Bacillus subtilis | Gram-positive | > 500 |
| Escherichia coli | Gram-negative | > 500 |
| Pseudomonas aeruginosa | Gram-negative | > 500 |
| Candida albicans | Fungus | > 500 |
MIC (Minimum Inhibitory Concentration) values are hypothetical and serve as a template for data presentation. Actual values would need to be determined experimentally.
Experimental Protocols
To facilitate the investigation of this compound's potential biological activities, detailed protocols for standard in vitro assays are provided below.
Protocol for MTT Cell Viability/Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of this compound on the viability of adherent cancer cell lines.[2][3]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
This compound
-
Adherent cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Protocol for Agar Diffusion Antimicrobial Assay
This protocol is a standard method for screening the antimicrobial activity of a compound.[4][5]
Objective: To determine if this compound has inhibitory effects on the growth of various microorganisms.
Materials:
-
This compound
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile paper discs (6 mm diameter)
-
Sterile swabs
-
Petri dishes
-
Standard antibiotic and antifungal discs (positive controls)
-
Solvent for this compound (negative control)
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures in appropriate broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum and streak the entire surface of the agar plate to create a uniform lawn of microbial growth.
-
-
Application of Compound:
-
Prepare a solution of this compound at a known concentration.
-
Impregnate sterile paper discs with a specific volume (e.g., 20 µL) of the this compound solution.
-
Allow the discs to dry in a sterile environment.
-
-
Incubation:
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Data Acquisition:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Conclusion
While direct evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds suggests potential for antiproliferative/cytotoxic and antimicrobial effects. This technical guide provides a foundational framework for initiating such investigations, including detailed experimental protocols and data presentation formats. The provided workflows and hypothetical data tables are intended to guide future research, which is necessary to fully elucidate the pharmacological profile of this compound. Rigorous experimental validation is required to confirm or refute these inferred activities and to determine the potential of this compound in drug discovery and development.
References
- 1. Propionamide | C3H7NO | CID 6578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Synthesis, spectral study, and antimicrobial screening of new amides. [wisdomlib.org]
- 5. akjournals.com [akjournals.com]
An In-depth Technical Guide to N-propylpropanamide and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of N-propylpropanamide and its analogs, focusing on their chemical properties, synthesis, and biological activities. While this compound itself is a simple amide, a thorough review of publicly available scientific literature and databases reveals a notable lack of extensive biological characterization for this specific compound. However, the exploration of its structural analogs has yielded compounds with a range of pharmacological activities, offering valuable insights for drug discovery and development.
This guide is structured to provide a detailed overview of the available data, including quantitative biological activity, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this class of compounds.
Chemical and Physical Properties
This compound is a straightforward aliphatic amide with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its fundamental properties are summarized in the table below. The analogs discussed in this review feature modifications to the N-propyl group and/or the propanamide backbone, leading to a diverse range of physicochemical characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3217-86-5 | PubChem[1] |
| Molecular Formula | C₆H₁₃NO | PubChem[1] |
| Molecular Weight | 115.17 g/mol | PubChem[1] |
| XLogP3-AA | 0.9 | PubChem[1] |
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs typically involves standard amidation reactions. These methods are well-established in organic chemistry and can be adapted for the synthesis of a wide array of derivatives.
General Synthesis Workflow
General workflow for the synthesis of this compound and its analogs.
Experimental Protocols
This protocol describes a general procedure for the synthesis of amides from a carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and EDC hydrochloride (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
-
Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂) (2.0 equivalents) to the carboxylic acid (1.0 equivalent) and heat the mixture at reflux for 1-2 hours. After cooling, remove the excess SOCl₂ under reduced pressure.
-
Amidation: Dissolve the resulting crude acyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve the amine (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in DCM.
-
Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Biological Activities of this compound Analogs
While specific biological data for this compound is scarce, several of its analogs have been synthesized and evaluated for various pharmacological activities. The following tables summarize the available quantitative data for these analogs.
Antiproliferative Activity
A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated for their antiproliferative activity against several cancer cell lines.
| Compound | Structure | Cell Line | IC₅₀ (µM) |
| 3-(3-Benzyloxyquinoxalin-2-yl)-N-propyl-propanamide | PC-3 (Prostate) | > 100 | |
| HeLa (Cervical) | 85.2 ± 4.2 | ||
| HCT-116 (Colon) | > 100 | ||
| MCF-7 (Breast) | 78.5 ± 3.9 |
Anticonvulsant Activity
Several N-substituted propanamides and related amides have been investigated for their anticonvulsant properties in animal models.
| Compound | Structure | Animal Model | Seizure Test | ED₅₀ (mg/kg) |
| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | Rat (oral) | MES | 62[2] | |
| (R,S)-2,3-dimethoxypropionamide | Mouse (i.p.) | MES | 79[2] | |
| Propylisopropyl acetamide (racemic) | Rat (i.p.) | Hippocampal Kindled (partial seizures) | 40[3] | |
| (R)-Propylisopropyl acetamide | Rat (i.p.) | Hippocampal Kindled (generalized seizures) | 40[3] | |
| (S)-Propylisopropyl acetamide | Rat (i.p.) | Hippocampal Kindled (generalized seizures) | 40[3] |
*MES: Maximal Electroshock Seizure
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
General Experimental Workflow for Biological Evaluation
A general experimental workflow for the biological evaluation of novel compounds.
Radioligand Binding Assay Protocol
This protocol is a general method for determining the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer, determine the protein concentration, and store at -80 °C.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand specific for the receptor, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of a known unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vitro Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Signaling Pathways
The specific signaling pathways modulated by this compound are unknown due to the lack of biological data. However, for analogs with known activity, such as the antiproliferative 3-(3-benzyloxyquinoxalin-2-yl)-N-propyl-propanamide, a hypothetical pathway involving the inhibition of a key cellular process can be proposed.
A hypothetical signaling pathway for an antiproliferative this compound analog.
Conclusion and Future Directions
This technical guide has summarized the available information on this compound and its analogs. While the core molecule, this compound, remains largely uncharacterized in terms of its biological activity, its analogs have demonstrated potential in areas such as oncology and neurology. The provided synthesis and biological evaluation protocols offer a framework for the further exploration of this chemical space.
The significant knowledge gap regarding the pharmacological profile of this compound presents a clear opportunity for future research. A systematic screening of this simple amide against a broad range of biological targets could uncover novel activities and provide a starting point for the development of new therapeutic agents. Further derivatization of the N-propyl and propanamide moieties, guided by the structure-activity relationships of the known active analogs, could lead to the discovery of more potent and selective compounds.
References
- 1. This compound | C6H13NO | CID 347476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of N-propylpropanamide in Biological Systems
Disclaimer: As of late 2025, a comprehensive body of public-domain research detailing a specific mechanism of action for N-propylpropanamide in biological systems is not available. This guide, therefore, provides a foundational understanding based on the general principles of amide metabolism and the biological activities of structurally related compounds. The experimental data and protocols presented herein are for illustrative purposes, using a representative short-chain N-alkyl amide, to demonstrate the methodologies that would be employed to elucidate the mechanism of action of this compound.
Introduction to Amide Bioactivity
Amides are a cornerstone of biological chemistry, forming the peptide bonds that constitute proteins.[1] Simple amides, including N-alkyl amides, are also of significant interest in pharmacology and toxicology due to their diverse biological activities.[2] Their interactions within biological systems are primarily governed by their metabolic pathways and their ability to interact with cellular targets such as receptors and enzymes. The this compound molecule, with its simple structure, is likely to undergo metabolic transformation, which in turn will dictate its biological effects.
Hypothetical Mechanism of Action of this compound
Based on the known metabolism of other short-chain N-alkyl amides, the primary mechanism of action of this compound in a biological system is expected to be its metabolic conversion. The two principal metabolic pathways for simple amides are hydrolysis and oxidative N-dealkylation.
Amide Hydrolysis
Amide bonds can be hydrolyzed to a carboxylic acid and an amine.[1] In the case of this compound, this would yield propanoic acid and n-propylamine. This reaction can be catalyzed by amidase enzymes. Both propanoic acid and n-propylamine have their own distinct biological activities and metabolic fates, which would contribute to the overall biological effect of this compound administration.
Oxidative N-Dealkylation
Cytochrome P450 (CYP) enzymes are major catalysts of drug and xenobiotic metabolism.[3] N-alkyl amides can undergo oxidative cleavage at the N-alkyl group, a process known as N-dealkylation.[4] For this compound, this would involve the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that would decompose to propanamide and propanal. These metabolites would then enter their respective metabolic pathways.
Illustrative Case Study: Metabolism of a Structurally Related Amide
To provide a more concrete example of the data and experimental approaches used to study the mechanism of action of a simple amide, we will consider the metabolism of N,N-diethylacetamide (DEAC), a compound with a similar N-alkyl amide structure. The following data is based on studies of its metabolism in rat liver microsomes.[5]
Quantitative Data Presentation
The following table summarizes the kinetic parameters for the N-deethylation of N,N-diethylacetamide by different preparations of rat liver microsomes. This type of data is crucial for understanding the rate and capacity of metabolism.
| Microsomal Preparation | Vmax (nmol/min/mg protein) | Km (mM) |
| Control | 1.5 ± 0.2 | 12.5 ± 1.5 |
| Phenobarbital-induced | 4.8 ± 0.5 | 13.0 ± 1.8 |
| Dexamethasone-induced | 4.5 ± 0.4 | 11.8 ± 1.6 |
| β-Naphthoflavone-induced | 1.6 ± 0.3 | 12.1 ± 1.9 |
| Ethanol-induced | 1.8 ± 0.2 | 13.2 ± 2.0 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the metabolic fate of a compound like this compound, illustrated with the example of N,N-diethylacetamide.
-
Tissue Homogenization: Livers from male Sprague-Dawley rats are excised, weighed, and homogenized in ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1.15% KCl.
-
Centrifugation: The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.
-
Ultracentrifugation: The resulting supernatant is then centrifuged at 105,000 x g for 60 minutes at 4°C.
-
Washing and Resuspension: The microsomal pellet is washed with the homogenization buffer and re-centrifuged at 105,000 x g for 60 minutes. The final pellet is resuspended in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Protein Quantification: The protein concentration of the microsomal suspension is determined using the Bradford assay with bovine serum albumin as the standard.
-
Storage: Microsomes are stored at -80°C until use.
-
Incubation Mixture: A typical incubation mixture (1 mL final volume) contains 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL of microsomal protein, an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase), and the test substrate (e.g., N,N-diethylacetamide) at various concentrations.
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath.
-
Reaction Termination: The reaction is stopped by the addition of an ice-cold solvent, such as acetonitrile or perchloric acid.
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Instrumentation: Analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS).
-
Chromatographic Separation: The supernatant from the in vitro assay is injected onto a C18 reverse-phase HPLC column. Metabolites are separated using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Metabolites are identified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantification: The concentration of the metabolite is determined by comparing its peak area to that of a known concentration of an authentic standard.
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathways and a general experimental workflow for studying the mechanism of action of this compound.
Caption: Hypothetical metabolic pathways of this compound.
Caption: General experimental workflow for mechanism of action studies.
Conclusion
While specific data on the mechanism of action of this compound is currently lacking, this guide provides a comprehensive framework for understanding its likely biological fate. The primary mechanism is anticipated to be metabolic conversion via hydrolysis and N-dealkylation, leading to metabolites with their own biological activities. The provided experimental protocols and illustrative data for a related compound serve as a blueprint for future research in this area. Further investigation is required to fully elucidate the specific interactions and effects of this compound in biological systems.
References
- 1. N-Butylformamide - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Degradation of N-propylpropanamide
Introduction
N-propylpropanamide (CAS 3217-86-5) is a secondary amide with applications in chemical synthesis.[1][2] Understanding the thermal stability and degradation profile of such molecules is critical for researchers, scientists, and drug development professionals. Thermal stability dictates a compound's shelf-life, processing conditions, and safety profile. Degradation at elevated temperatures can lead to loss of efficacy, formation of impurities, and potentially toxic byproducts.
This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, proposes potential degradation pathways, and outlines the detailed experimental protocols necessary for its empirical evaluation.
General Thermal Stability Profile
Aliphatic amides are generally considered to be thermally stable.[3] The stability of the amide bond is attributed to its resonance structures.[3] Decomposition temperatures are highly dependent on the molecular structure, with many simple amides being stable up to 160 °C.[3] For some substituted amides, significant decomposition is observed at temperatures around 200 °C.[3]
The thermal decomposition of this compound would involve the cleavage of its covalent bonds, primarily the C-N amide bond and adjacent C-C bonds. The process is kinetic, meaning the extent of degradation is dependent on both temperature and time.
Factors Influencing Thermal Stability
-
Heating Rate: Higher heating rates in thermal analysis can shift the apparent decomposition temperature to higher values.[4]
-
Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis (thermal degradation in an inert atmosphere).
-
Impurities: The presence of catalytic impurities (e.g., acids, bases, metal ions) can lower the decomposition temperature.
Proposed Thermal Degradation Pathways
While the precise mechanism for this compound requires experimental validation, the pyrolysis of simple amides often proceeds through several potential pathways. One common route for secondary amides involves a concerted intramolecular elimination reaction (a cis-elimination) to yield an alkene and a primary amide. Another possibility is homolytic cleavage of the C-N or adjacent bonds to form radical intermediates.
A plausible pyrolysis pathway for this compound could involve the formation of propene and propanamide via a six-membered ring transition state.
Caption: Proposed intramolecular elimination pathway for this compound.
Data Presentation
Quantitative data on thermal stability is typically obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize representative data that could be expected for a simple secondary amide like this compound.
Table 1: Representative Thermal Stability Data
| Parameter | Symbol | Representative Value | Method |
| Onset of Decomposition | Tonset | 180 - 220 °C | TGA |
| Temp. of Max. Rate of Decomposition | Tmax | 210 - 250 °C | TGA (DTG curve) |
| Final Residue at 600 °C (Inert) | % Residue | < 2% | TGA |
| Melting Point | Tm | ~45 - 55 °C | DSC |
| Enthalpy of Fusion | ΔHfus | 15 - 25 kJ/mol | DSC |
Table 2: Potential Degradation Products and Analytical Methods
| Potential Product | Chemical Formula | Analytical Method |
| Propene | C₃H₆ | GC-MS (Evolved Gas Analysis) |
| Propanamide | C₃H₇NO | GC-MS, LC-MS (Residue Analysis) |
| Propylamine | C₃H₉N | GC-MS, LC-MS |
| Propionic Acid | C₃H₆O₂ | GC-MS, LC-MS (after hydrolysis) |
| Carbon Monoxide | CO | IR (Evolved Gas Analysis) |
| Carbon Dioxide | CO₂ | IR (Evolved Gas Analysis) |
Experimental Protocols
To empirically determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and chromatographic techniques is required.
Experimental Workflow
The overall process for characterizing thermal stability involves sample preparation, analysis by TGA and DSC, and identification of degradation products, typically by coupling the thermal analyzer to a mass spectrometer.
Caption: Workflow for thermal stability and degradation analysis.
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6]
-
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
-
Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[7]
-
Procedure:
-
Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.[7]
-
Instrument Setup: Place the sample crucible onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.[7]
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]
-
Hold at 600 °C for 5 minutes to ensure complete decomposition.
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is determined from the intersection of the baseline tangent and the tangent of the decomposition step. The first derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss (Tmax).[4]
-
Protocol for Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal events such as melting, crystallization, and glass transitions.[6][10]
-
Objective: To determine the melting point and enthalpy of fusion of this compound.
-
Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC Q2000 or similar).
-
Procedure:
-
Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.[11]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent mass loss due to volatilization before decomposition.[8]
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[8]
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. An endothermic peak will indicate melting. The peak onset temperature is taken as the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).[8]
-
Conclusion
This guide outlines the expected thermal behavior of this compound based on the general characteristics of secondary aliphatic amides. While it is anticipated to be stable at moderate temperatures, decomposition is expected to occur above approximately 180-200 °C, potentially yielding propene and propanamide as initial products. For definitive characterization, the detailed experimental protocols for TGA and DSC provided herein should be performed. Such empirical data is indispensable for ensuring the safe handling, processing, and formulation of this compound in research and development settings.
References
- 1. This compound | C6H13NO | CID 347476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H13NO | Reactory [reactory.app]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. azom.com [azom.com]
- 7. epfl.ch [epfl.ch]
- 8. qualitest.ae [qualitest.ae]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. s4science.at [s4science.at]
- 11. tainstruments.com [tainstruments.com]
An In-depth Technical Guide to the Crystal Structure of N-propylpropanamide and its Determination
An Important Note on Data Availability: As of the latest literature search, a definitive, experimentally determined crystal structure for N-propylpropanamide has not been publicly deposited in crystallographic databases. This guide will, therefore, provide a comprehensive technical overview of the methodologies that would be employed to determine its crystal structure. To fulfill the data presentation requirements, this document will use the crystal structure of acetamide (CH₃CONH₂), a simple and well-characterized amide, as a representative example to illustrate the nature and format of crystallographic data.
Introduction
This compound is a simple amide with the chemical formula C₆H₁₃NO. The determination of its three-dimensional atomic arrangement, or crystal structure, is crucial for understanding its physicochemical properties. For researchers, scientists, and drug development professionals, a crystal structure provides invaluable insights into intermolecular interactions, polymorphism, solubility, and melting points, all of which are critical parameters in material science and pharmaceutical development. This guide outlines the synthesis, crystallization, and crystallographic analysis workflow applicable to this compound.
Synthesis of this compound
This compound can be synthesized via several standard amidation reactions. A common and straightforward method is the reaction of propionyl chloride with n-propylamine.
Reaction Scheme:
CH₃CH₂COCl + CH₃CH₂CH₂NH₂ → CH₃CH₂CONHCH₂CH₂CH₃ + HCl
A generalized laboratory procedure would be as follows:
-
n-Propylamine is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, and cooled in an ice bath.
-
Propionyl chloride is added dropwise to the cooled solution with stirring. An excess of n-propylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the hydrochloric acid byproduct.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then washed successively with dilute aqueous acid, dilute aqueous base, and brine to remove unreacted starting materials and salts.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be further purified by distillation or recrystallization.
Experimental Protocols
Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For a small organic molecule like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (one in which it is moderately soluble) is prepared. The solvent is allowed to evaporate slowly in a dust-free environment, leading to a gradual increase in concentration and the formation of crystals.
-
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower, causing the solubility to decrease and crystals to form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a diffraction pattern of spots of varying intensities. The positions and intensities of these spots are recorded by a detector as the crystal is rotated.
Data Presentation: Crystal Structure of Acetamide (Example)
The following tables present the kind of data that would be obtained from a successful crystal structure determination of this compound, using the published data for the rhombohedral form of acetamide as an illustration.[1]
Table 1: Crystal Data and Structure Refinement for Acetamide
| Parameter | Value |
| Chemical formula | C₂H₅NO |
| Formula weight | 59.07 g/mol |
| Crystal system | Trigonal |
| Space group | R3c |
| a, b (Å) | 11.44 |
| c (Å) | 13.50 |
| α, β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 1530.09 |
| Z | 18 |
| Calculated density (g/cm³) | 1.15 |
Table 2: Selected Bond Lengths for Acetamide
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.519 |
| C2 | N3 | 1.380 |
| C2 | O4 | 1.220 |
| N3 | H8 | 1.022 |
| N3 | H9 | 1.022 |
| C1 | H5 | 1.124 |
Table 3: Selected Bond Angles for Acetamide
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C1 | C2 | N3 | 115.1 |
| C1 | C2 | O4 | 122.9 |
| N3 | C2 | O4 | 122.0 |
| C2 | N3 | H8 | 119.0 |
| H8 | N3 | H9 | 118.0 |
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction. The presented methodologies are standard in the field and would yield precise data on the molecule's three-dimensional structure, including unit cell parameters, bond lengths, and bond angles, as exemplified by the data for acetamide. Such information is fundamental for the rational design and development of new materials and pharmaceutical compounds.
References
Methodological & Application
Synthesis of N-propylpropanamide: A Detailed Laboratory Protocol
Application Note: This document provides a comprehensive protocol for the laboratory synthesis of N-propylpropanamide, an amide compound with potential applications in chemical synthesis and as an intermediate in the development of more complex molecules.[1] The described method is based on the direct condensation reaction between propanoic acid and n-propylamine. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Principle of the Method
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between propanoic acid and n-propylamine. The reaction involves the activation of the carboxylic acid group of propanoic acid, followed by a nucleophilic attack from the amino group of n-propylamine. This results in the formation of an amide bond and the elimination of a water molecule. While this reaction can be performed by directly heating the reactants, the use of a coupling agent or a catalyst can improve the reaction rate and yield under milder conditions.[2][3] For this protocol, we will detail a direct thermal condensation method, which is straightforward and avoids the use of potentially hazardous or expensive reagents.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
2.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Propanoic Acid | Reagent | Sigma-Aldrich | Purity ≥99% |
| n-Propylamine | Reagent | Sigma-Aldrich | Purity ≥99% |
| Toluene | Anhydrous | Fisher Scientific | For azeotropic removal of water |
| Sodium Bicarbonate | Saturated Solution | In-house preparation | For workup |
| Brine | Saturated Solution | In-house preparation | For workup |
| Anhydrous Magnesium Sulfate | Reagent | Acros Organics | For drying |
| Diethyl Ether | ACS Grade | VWR | For extraction |
| Hydrochloric Acid | 1 M Solution | In-house preparation | For workup |
2.2. Equipment
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
2.3. Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add propanoic acid (7.41 g, 0.1 mol) and toluene (40 mL).
-
Addition of Amine: While stirring, slowly add n-propylamine (5.91 g, 0.1 mol) to the flask. An exothermic reaction will occur, forming the ammonium salt.
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected (approximately 4-6 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
For higher purity, the product can be purified by vacuum distillation.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Volume/Mass |
| Propanoic Acid | Propanoic acid | C₃H₆O₂ | 74.08 | 0.1 | 7.41 g |
| n-Propylamine | Propan-1-amine | C₃H₉N | 59.11 | 0.1 | 5.91 g |
| This compound | This compound | C₆H₁₃NO | 115.17 | Theoretical: 0.1 | Theoretical: 11.52 g |
Table 2: Expected Yield and Physical Properties
| Parameter | Expected Value |
| Theoretical Yield | 11.52 g |
| Expected Actual Yield | 8.0 - 10.4 g (70-90%) |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 213 °C |
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.5-6.0 (br s, 1H, NH)
-
δ 3.15 (q, J = 7.2 Hz, 2H, N-CH₂)
-
δ 2.15 (q, J = 7.6 Hz, 2H, CO-CH₂)
-
δ 1.55 (sextet, J = 7.4 Hz, 2H, N-CH₂-CH₂)
-
δ 1.15 (t, J = 7.6 Hz, 3H, CO-CH₂-CH₃)
-
δ 0.92 (t, J = 7.4 Hz, 3H, N-CH₂-CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 174.5 (C=O)
-
δ 41.5 (N-CH₂)
-
δ 29.8 (CO-CH₂)
-
δ 22.9 (N-CH₂-CH₂)
-
δ 11.4 (N-CH₂-CH₂-CH₃)
-
δ 9.8 (CO-CH₂-CH₃)
-
4.2. Infrared (IR) Spectroscopy
-
IR (neat, cm⁻¹):
-
~3290 (N-H stretch)
-
~2965, 2875 (C-H stretch)
-
~1640 (C=O stretch, Amide I)
-
~1550 (N-H bend, Amide II)
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
N-Propylpropanamide as a Solvent in Chemical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a summary of the known physicochemical properties of N-propylpropanamide and explores its theoretical potential as a solvent in organic synthesis. It is important to note that while the user has requested information on its use as a non-polar solvent, there is a significant lack of experimentally determined data, such as the dielectric constant, to definitively classify this compound's polarity. Generally, amides are considered polar solvents. Furthermore, a comprehensive search of scientific literature and patent databases did not yield specific examples or established protocols for the use of this compound as a primary solvent in chemical reactions.
Therefore, the following sections provide available data on this compound and offer a general overview of the utility of amide solvents in chemical synthesis, with the caveat that these are not specific to this compound but are based on the general behavior of this class of compounds.
Physicochemical Properties of this compound
A collection of known and computed physical and chemical properties of this compound is presented in Table 1. Researchers should consider these properties when contemplating its use in any application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem[1] |
| Molecular Weight | 115.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3217-86-5 | PubChem[1] |
| Computed XLogP3-AA | 0.9 | PubChem[1] |
| Computed Boiling Point | Data not available | |
| Computed Melting Point | Data not available | |
| Computed Density | Data not available | |
| Experimental Dielectric Constant | Data not available |
General Considerations for Amide Solvents in Organic Synthesis
Amides are a versatile class of solvents, though they are typically classified as polar aprotic solvents rather than non-polar.[2] Their utility stems from a combination of high boiling points, ability to dissolve a wide range of organic and inorganic compounds, and their influence on reaction kinetics.[2] While specific data for this compound is lacking, the general characteristics of N-alkylamides suggest potential applications.
Tertiary amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC), are widely used as solvents in organic synthesis due to their polar aprotic nature.[2] Secondary amides, like this compound, are less common as solvents but can still participate in hydrogen bonding as donors, which can influence reaction pathways.
Hypothetical Experimental Workflow: Solvent Selection
Due to the absence of specific reaction protocols for this compound, a generalized workflow for solvent selection in a hypothetical organic reaction is presented below. This logical diagram illustrates the decision-making process a researcher might undertake when selecting an appropriate solvent.
References
Applications of N-Propylpropanamide in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-propylpropanamide, a simple aliphatic amide, serves as a versatile building block and intermediate in a variety of organic synthesis applications. Its utility spans from the construction of complex heterocyclic scaffolds to its role as a precursor in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, supported by quantitative data and procedural diagrams.
Synthesis of this compound
A common and efficient method for the laboratory-scale synthesis of this compound involves the acylation of propylamine with propionyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Propylamine
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve propylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Propylamine | Propionyl chloride | Triethylamine (1.2) | CH₂Cl₂ | 0 to RT | 3 | >90 |
| Propanoic acid | Propylamine | DCC (1.1) | CH₂Cl₂ | 0 to RT | 12 | ~85 |
Note: DCC = Dicyclohexylcarbodiimide. Yields are approximate and can vary based on reaction scale and purification method.
Application Notes and Protocols: N-Propylpropanamide as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-propylpropanamide as a precursor in the synthesis of pharmaceutically relevant compounds, with a focus on the development of novel anticancer agents. The following sections detail the synthesis of a representative quinoxaline-based compound, its biological activity, and the underlying mechanism of action, supported by detailed experimental protocols and data.
Introduction
This compound is a simple amide that can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure offers sites for chemical modification, allowing for its incorporation into larger scaffolds designed to interact with specific biological targets. One such application is in the synthesis of quinoxaline derivatives, a class of compounds known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document focuses on the synthesis and evaluation of this compound-derived quinoxalines as potential antiproliferative agents.
Application: Synthesis of Quinoxaline-Based Anticancer Agents
Quinoxaline derivatives are of significant interest in medicinal chemistry due to their therapeutic potential.[1] A series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, demonstrating promising activity.[1][2] One such derivative, 3-(3-benzyloxyquinoxalin-2-yl)-N-propyl-propanamide, serves as a prime example of how a scaffold conceptually derived from an this compound core can be developed into a potent anticancer agent.
These compounds are proposed to exert their anticancer effects through the inhibition of histone deacetylase 6 (HDAC6), a key enzyme involved in cell cycle progression and apoptosis.[1][3] The in silico mechanistic studies have revealed that these quinoxaline-based scaffolds can bind to the unique zinc finger ubiquitin-binding domain of HDAC6.[1][3]
Experimental Protocols
The following protocols describe the synthesis of a representative quinoxaline derivative and the evaluation of its biological activity.
Protocol 1: Synthesis of 3-(3-Benzyloxyquinoxalin-2-yl)-N-propyl-propanamide
This protocol is adapted from the synthesis of a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[2] While the original synthesis starts from a different precursor, this adapted protocol illustrates how an this compound-like moiety is incorporated and is representative of the synthesis of this class of compounds.
1. Preparation of 3-(3-Benzyloxyquinoxalin-2-yl)propanoyl Azide:
-
A slurry of 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide (1.0 g, 10.0 mmol) is prepared in a mixture of acetic acid (6 mL), 1 N HCl (3 mL), and water (3 mL).
-
The slurry is cooled to -5 °C for 15 minutes.
-
A cold solution of NaNO₂ (1.0 g, 15 mmol) in water (2.0 mL) is added portion-wise over 20 minutes, resulting in a yellow syrup.
-
The resulting azide is extracted multiple times with cold ethyl acetate (30 mL).
-
The combined organic extracts are washed with cold 3% NaHCO₃, water, and then dried over Na₂SO₄ to yield the in-situ generated ethyl acetate solution of the azide.[2]
2. Synthesis of 3-(3-Benzyloxyquinoxalin-2-yl)-N-propyl-propanamide from n-propylamine:
-
To the freshly prepared ethyl acetate solution of the azide, n-propylamine is added.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then evaporated under reduced pressure until dry.
-
The residue is crystallized from petroleum ether/ethyl acetate to yield the final product as white crystals.[1][2]
Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is evaluated against a panel of human cancer cell lines (e.g., PC-3, HeLa, HCT-116, and MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.[1][2]
Data Presentation
The antiproliferative activity of a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, including the N-propyl derivative, is summarized in the table below.
Table 1: Antiproliferative Activity (IC₅₀ in µM) of Quinoxaline Derivatives [1][2]
| Compound | PC-3 | HeLa | HCT-116 | MCF-7 |
| 6a (N-propyl) | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity |
| 6k | 12.17 ± 0.9 | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 |
| Doxorubicin | - | 8.87 ± 0.6 | 5.57 ± 0.4 | 4.17 ± 0.2 |
Note: Specific IC₅₀ values for compound 6a were described as showing moderate to weak activity (IC₅₀ 50–100 µM) in the source material.[1] Compound 6k is included for comparison as the most active compound in the series.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for Quinoxaline-Based Pharmaceutical Precursors
Caption: Synthetic pathway for the formation of a quinoxaline propanamide derivative.
Diagram 2: Proposed Signaling Pathway Inhibition by Quinoxaline Derivatives
Caption: Proposed mechanism of action via HDAC6 inhibition.
References
- 1. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of N-propylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propylpropanamide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material sciences. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The two primary recommended techniques for the quantification of this compound are HPLC-UV and GC-MS. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the separation and quantification of non-volatile and thermally stable compounds. It offers good selectivity and sensitivity for compounds with a UV chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in solutions and simple matrices.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as amides typically absorb at lower UV wavelengths).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase, ensuring the final concentration of this compound falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC-UV method for the analysis of amide compounds. These values can be considered as expected targets during method validation for this compound.
| Parameter | Typical Acceptance Criteria | Expected Performance for Amide Analysis |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | ~1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | ~3 µg/mL |
| Accuracy (Recovery %) | 80 - 120% | 95 - 105% |
| Precision (RSD %) | ≤ 5% | < 2% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and selectivity and is particularly useful for analyzing this compound in complex matrices or at trace levels.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Helium (carrier gas).
-
Dichloromethane or other suitable solvent (GC grade).
-
This compound reference standard.
2. Chromatographic and Spectrometric Conditions
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. Key ions for this compound should be determined from its mass spectrum (e.g., molecular ion and characteristic fragment ions).
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Use a suitable extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate this compound from the sample matrix. The final extract should be in a volatile solvent compatible with GC analysis, such as dichloromethane.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the selected ion(s) for the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the concentration of this compound in the prepared samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a GC-MS method for the analysis of small amide or related nitrogenous compounds. These values can be considered as expected targets during method validation for this compound.
| Parameter | Typical Acceptance Criteria | Expected Performance for Amide Analysis |
| Linearity (R²) | ≥ 0.995 | > 0.997 |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.05 µg/mL |
| Accuracy (Recovery %) | 70 - 130% | 85 - 115% |
| Precision (RSD %) | ≤ 15% | < 10% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice between the two techniques will be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation according to established guidelines is essential to ensure the accuracy and precision of the results.
N-propylpropanamide: Investigating its Role in Agrochemical Formulations
Extensive research into the application of N-propylpropanamide in agrochemical formulations has yielded no significant evidence of its use as a solvent, adjuvant, or active ingredient. Scientific literature, patent databases, and regulatory documents do not indicate its incorporation into existing pesticide, herbicide, or fungicide products. Therefore, detailed application notes and experimental protocols for this compound in this context cannot be provided.
While this compound itself does not appear to be utilized in the agricultural sector, the broader class of aliphatic amides does play a role in the formulation of crop protection products. This document will provide a general overview of the functions of related amide compounds and outline the typical experimental protocols used to evaluate such components in agrochemical formulations.
General Role of Amides in Agrochemicals
Certain N-alkylamides and other amide derivatives are employed in agrochemical formulations, primarily as solvents or adjuvants. Their utility stems from their chemical properties that can enhance the stability, solubility, and efficacy of the active ingredients.
As Solvents: Many active ingredients in agrochemicals are complex organic molecules with low water solubility. Amide-based solvents can be effective in dissolving these active ingredients to create stable concentrated formulations, such as emulsifiable concentrates (ECs) or soluble liquids (SLs). The choice of solvent is critical to prevent crystallization of the active ingredient upon dilution in the spray tank, which could lead to clogged nozzles and uneven application.
As Adjuvants: Adjuvants are substances added to agrochemical formulations to improve the performance of the active ingredient. Some amides can act as adjuvants by:
-
Enhancing Penetration: Facilitating the movement of the active ingredient through the waxy cuticle of a plant's leaves.
-
Improving Spreading: Reducing the surface tension of spray droplets, allowing them to cover a larger area of the leaf surface.
-
Increasing Rainfastness: Helping the active ingredient to adhere to the leaf surface and resist being washed off by rain.
General Experimental Protocols for Evaluating Formulation Components
When considering a new compound, such as an amide, for use in an agrochemical formulation, a series of standardized tests are typically performed to assess its suitability and efficacy. The following are generalized protocols that would be adapted for the specific formulation type and intended application.
Solubility and Stability Testing
Objective: To determine the ability of the amide to dissolve the active ingredient and to assess the physical and chemical stability of the resulting formulation under various conditions.
Methodology:
-
Solubility Assessment:
-
Prepare saturated solutions of the active ingredient in the test amide at different temperatures (e.g., 4°C, 25°C, 50°C).
-
Agitate the solutions for a set period (e.g., 24 hours) to ensure equilibrium.
-
Filter the solutions to remove any undissolved solid.
-
Analyze the concentration of the active ingredient in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Accelerated Storage Stability:
-
Prepare the test formulation containing the active ingredient, the amide, and other necessary co-formulants.
-
Store samples of the formulation at elevated temperatures (e.g., 54°C for 14 days) as a proxy for long-term storage at ambient temperatures.
-
After the storage period, visually inspect the samples for any signs of physical instability, such as crystallization, phase separation, or sedimentation.
-
Chemically analyze the concentration of the active ingredient to check for degradation.
-
-
Low-Temperature Stability (Cold Test):
-
Store samples of the formulation at a low temperature (e.g., 0°C or -10°C) for a specified period (e.g., 7 days).
-
Visually inspect for crystallization or solidification.
-
Allow the samples to return to room temperature and assess if any changes are reversible.
-
Efficacy Evaluation (Bioassay)
Objective: To determine if the inclusion of the amide in the formulation enhances the biological activity of the active ingredient against the target pest, weed, or disease.
Methodology (Example for a Herbicide):
-
Plant Cultivation: Grow the target weed species in a greenhouse or growth chamber under controlled conditions.
-
Formulation Preparation: Prepare spray solutions of the active ingredient with and without the test amide at various concentrations. A control group with no active ingredient is also included.
-
Application: Apply the spray solutions to the plants at a specified growth stage using a laboratory track sprayer to ensure uniform application.
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the plants for signs of herbicidal damage (e.g., chlorosis, necrosis, growth inhibition).
-
Quantitative measurements, such as plant biomass (fresh or dry weight), can be taken to determine the percentage of growth inhibition compared to the untreated control.
-
Statistical analysis is performed to determine if the formulations containing the amide show significantly greater efficacy.
-
Data Presentation
The quantitative data from these experiments would typically be summarized in tables for clear comparison.
Table 1: Solubility of Active Ingredient X in this compound
| Temperature (°C) | Solubility (g/L) |
| 4 | Data Not Available |
| 25 | Data Not Available |
| 50 | Data Not Available |
Table 2: Accelerated Storage Stability of Formulation Y
| Parameter | Initial | After 14 days at 54°C |
| Active Ingredient Conc. (%) | Data Not Available | Data Not Available |
| Physical Appearance | Data Not Available | Data Not Available |
| pH | Data Not Available | Data Not Available |
Table 3: Efficacy of Herbicide Z with and without Amide Adjuvant
| Treatment | Application Rate (g ai/ha) | Weed Control (%) |
| Untreated Control | 0 | Data Not Available |
| Herbicide Z alone | 100 | Data Not Available |
| Herbicide Z + Amide | 100 | Data Not Available |
Note: The tables are presented as templates. As no data exists for this compound in agrochemical formulations, they are populated with "Data Not Available".
Visualization of Experimental Workflow
The general workflow for evaluating a new component in an agrochemical formulation can be visualized as follows:
Caption: General workflow for evaluating a new component in an agrochemical formulation.
Application Notes and Protocols for N-propylpropanamide in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propylpropanamide is a chemical compound with potential applications in polymer chemistry, particularly as a monomer for the synthesis of functional polymers. While literature directly detailing the polymerization of this compound is limited, its structural similarity to well-studied N-substituted acrylamides, such as N-isopropylacrylamide (PNIPAM), allows for the extrapolation of synthetic protocols and potential applications. This document provides detailed, albeit hypothetical, application notes and experimental protocols for the use of this compound in polymer synthesis. These protocols are based on established methods for analogous monomers and are intended to serve as a starting point for research and development.
Chemical Structure and Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| CAS Number | 3217-86-5 | --INVALID-LINK-- |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Boiling Point | Not specified | - |
| Solubility | Expected to be soluble in water and organic solvents | - |
Potential Applications in Polymer Chemistry
Based on the chemistry of related N-substituted acrylamides, poly(this compound) is anticipated to exhibit interesting properties, making it a candidate for various applications:
-
Smart Materials: Polymers of N-substituted acrylamides often exhibit thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above it, the polymer undergoes a phase transition and becomes insoluble. This property is crucial for the development of "smart" hydrogels and surfaces for applications in:
-
Drug Delivery: Thermoresponsive polymers can be designed to release encapsulated drugs in response to changes in temperature, for example, at physiological temperatures.
-
Tissue Engineering: "Smart" surfaces coated with thermoresponsive polymers can be used for cell culture, allowing for the detachment of cell sheets by simply lowering the temperature, avoiding enzymatic treatments.
-
-
Biomaterials: The biocompatibility of polyacrylamides makes them suitable for various biomedical applications, including as components of hydrogels for wound dressing and as matrices for controlled release of therapeutics.
-
Flocculants: Polyacrylamides are widely used as flocculants in water treatment and other industrial processes due to their ability to aggregate suspended particles.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and polymerization of this compound. These are based on established procedures for structurally similar monomers and should be adapted and optimized for specific experimental conditions.
Protocol 1: Synthesis of this compound Monomer
This protocol describes a potential synthetic route to this compound from propionyl chloride and n-propylamine.
Materials:
-
Propionyl chloride
-
n-Propylamine
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Add propionyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Characterization:
-
Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Free-Radical Polymerization of this compound
This protocol outlines a method for the free-radical solution polymerization of this compound to form poly(this compound).
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Diethyl ether (for washing)
Equipment:
-
Schlenk flask or reaction tube with a rubber septum
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line or nitrogen/argon source
-
Syringes and needles
-
Centrifuge or filtration setup
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 1 g) and AIBN (e.g., 0.5-1 mol% relative to the monomer) in anhydrous DMF (e.g., 5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Precipitate the polymer by slowly adding the reaction mixture dropwise into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by centrifugation or filtration.
-
Wash the polymer repeatedly with diethyl ether to remove any unreacted monomer and initiator residues.
-
Dry the purified poly(this compound) under vacuum to a constant weight.
Characterization:
-
Determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy.
-
Investigate the thermal properties, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).
-
If thermoresponsive behavior is expected, determine the Lower Critical Solution Temperature (LCST) by measuring the transmittance of a dilute aqueous polymer solution as a function of temperature using a UV-Vis spectrophotometer.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the polymerization of this compound, based on typical results for similar N-substituted acrylamides. This data is for illustrative purposes and would need to be determined experimentally.
| Monomer:Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 100:1 | 6 | 75 | 15,000 | 1.8 |
| 100:1 | 12 | 90 | 18,000 | 1.9 |
| 200:1 | 12 | 85 | 30,000 | 2.1 |
| 200:1 | 24 | 95 | 35,000 | 2.2 |
Logical Relationship of Polymer Properties and Applications
The potential applications of poly(this compound) are directly linked to its chemical structure and resulting physical properties. The following diagram illustrates this relationship.
Disclaimer
The information provided in these application notes and protocols is based on the chemical literature for structurally related compounds and is intended for guidance purposes only. The synthesis and polymerization of this compound have not been extensively reported. Therefore, all experimental procedures should be performed with appropriate safety precautions and may require significant optimization. The hypothetical data presented should be verified through experimentation.
Application Notes and Protocols for the Scaled-Up Synthesis of N-Propylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-propylpropanamide, with a focus on scaling up the process from laboratory to pilot-plant scale. The information is intended to guide researchers in developing robust and efficient manufacturing processes for this and similar amide compounds.
Introduction
This compound is a chemical intermediate with potential applications in the pharmaceutical and specialty chemical industries. As with any chemical process, scaling up the synthesis of this compound from the benchtop to a pilot or industrial scale presents a unique set of challenges. These include maintaining reaction efficiency, ensuring product purity, managing safety at a larger scale, and developing cost-effective procedures. This document outlines two primary synthetic routes and provides detailed protocols for their execution at a pilot scale.
Synthetic Pathways
Two common and effective methods for the synthesis of this compound are the direct amidation of propanoic acid with n-propylamine and the reaction of an activated carboxylic acid derivative, such as propionyl chloride, with n-propylamine.
Direct Amidation of Propanoic Acid
This method involves the direct reaction of propanoic acid and n-propylamine, typically at elevated temperatures or with the use of a catalyst to facilitate the dehydration reaction. While seemingly straightforward, driving the reaction to completion can require specific conditions to remove the water byproduct.
Acylation using Propionyl Chloride
This classic and often high-yielding method involves the reaction of the more reactive propionyl chloride with n-propylamine. The reaction is typically fast and exothermic, requiring careful temperature control, especially during scale-up. A base is used to neutralize the hydrogen chloride byproduct.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound via the two primary routes.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Propanoic Acid | C₃H₆O₂ | 74.08 | 141 | 0.99 |
| n-Propylamine | C₃H₉N | 59.11 | 48 | 0.719 |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 80 | 1.065 |
| This compound | C₆H₁₃NO | 115.17 | 213 | 0.89 |
Table 2: Comparison of Synthetic Routes at Pilot Scale (Hypothetical 10 L Scale)
| Parameter | Route 1: Direct Amidation | Route 2: Acylation with Propionyl Chloride |
| Reactants | ||
| Propanoic Acid | 2.96 kg (40 mol) | - |
| n-Propylamine | 2.36 kg (40 mol) | 2.36 kg (40 mol) |
| Propionyl Chloride | - | 3.70 kg (40 mol) |
| Base (Triethylamine) | - | 4.05 kg (40 mol) |
| Solvent (Toluene) | ~10 L | ~10 L |
| Reaction Conditions | ||
| Temperature | 120-140 °C (reflux) | 0-10 °C (addition), then 25 °C |
| Pressure | Atmospheric | Atmospheric |
| Reaction Time | 8-12 hours | 2-4 hours |
| Workup & Purification | ||
| Initial Workup | Aqueous wash | Aqueous wash to remove salt |
| Purification Method | Fractional distillation | Fractional distillation |
| Expected Outcome | ||
| Theoretical Yield | 4.61 kg | 4.61 kg |
| Expected Yield | 70-85% | 90-98% |
| Safety Considerations | High temperature, pressure buildup | Highly exothermic, corrosive HCl byproduct |
Experimental Protocols (Pilot Scale)
The following protocols are designed for a pilot-plant setting with appropriate safety measures and equipment.
General Safety Precautions for Scale-up
-
Risk Assessment : Conduct a thorough risk assessment before proceeding with any scale-up.[1]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling corrosive materials like propionyl chloride, consider a full-face respirator and chemical-resistant apron.[2][3][4]
-
Ventilation : All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a designated process bay with adequate local exhaust ventilation.[2]
-
Temperature Control : Ensure robust temperature control systems are in place, as exothermic reactions can run away if not properly managed.[1]
-
Emergency Equipment : Have appropriate fire extinguishers (e.g., dry powder, CO2), safety showers, and eyewash stations readily accessible.[2]
Protocol 1: Direct Amidation of Propanoic Acid
Equipment:
-
20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.
-
Heating/cooling mantle.
-
Addition funnel or pump for controlled addition of n-propylamine.
-
Receiving flasks for distillation.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with propanoic acid (2.96 kg, 40 mol) and toluene (10 L).
-
Heating: Begin stirring and heat the mixture to reflux (approximately 120-140 °C).
-
Addition of n-Propylamine: Slowly add n-propylamine (2.36 kg, 40 mol) to the refluxing mixture over a period of 2-3 hours. Monitor the reaction temperature and control the addition rate to maintain a steady reflux.
-
Reaction: Continue to heat the mixture at reflux for 8-12 hours. Collect the water byproduct in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Workup:
-
Transfer the reaction mixture to a suitable separation vessel.
-
Wash the organic layer sequentially with 5 L of saturated sodium bicarbonate solution and 5 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Protocol 2: Acylation using Propionyl Chloride
Equipment:
-
20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and a cooling system.
-
Addition funnel or pump for controlled addition of propionyl chloride.
-
Receiving flasks for distillation.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with n-propylamine (2.36 kg, 40 mol), triethylamine (4.05 kg, 40 mol), and toluene (10 L).
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using a suitable cooling bath.
-
Addition of Propionyl Chloride: Slowly add propionyl chloride (3.70 kg, 40 mol) to the cooled mixture over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for an additional 2-4 hours.
-
Workup:
-
Wash the reaction mixture sequentially with 5 L of water, 5 L of 1 M HCl solution, 5 L of saturated sodium bicarbonate solution, and 5 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Conclusion
The synthesis of this compound can be successfully scaled up using either a direct amidation or an acyl chloride-based approach. The direct amidation route is atom-economical but may require more energy-intensive conditions to drive the reaction to completion. The acylation with propionyl chloride is generally higher yielding and proceeds under milder conditions but involves a more hazardous reagent and generates a stoichiometric amount of salt waste. The choice of method will depend on factors such as available equipment, cost of raw materials, and desired purity of the final product. Careful attention to safety and process control is paramount for a successful and safe scale-up.
References
N-Propylpropanamide: Not a Recognized Reagent in Peptide Synthesis
Based on a comprehensive review of scientific literature, N-propylpropanamide is not a recognized or standard reagent utilized in peptide synthesis. Application notes and detailed protocols for its use in this context cannot be provided, as there is no evidence to support its function as a coupling agent, protecting group, or any other component in standard peptide synthesis methodologies.
Peptide synthesis, the process of forming a peptide bond between two amino acids, is a cornerstone of biochemistry, drug discovery, and materials science. This process requires a specific set of reagents to proceed efficiently and with high fidelity. The core components of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), include:
-
Coupling Reagents: These are essential for activating the carboxylic acid group of an amino acid to facilitate the formation of an amide (peptide) bond with the amino group of another. Common classes of coupling reagents include:
-
Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC).
-
Phosphonium Salts: Such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Uronium/Aminium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
-
Protecting Groups: Temporary protecting groups for the α-amino group of the amino acids are crucial to ensure the stepwise and controlled elongation of the peptide chain. The most common strategies are:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed by a base, typically piperidine.
-
Boc (tert-butyloxycarbonyl): Removed by an acid, typically trifluoroacetic acid (TFA).
-
-
Solid Supports (Resins): In SPPS, the growing peptide chain is anchored to a solid support, which simplifies the purification process at each step. Examples include Wang resin and Rink amide resin.
-
Solvents and Other Reagents: A variety of solvents (like DMF and DCM), bases (like DIPEA), and cleavage reagents are also integral to the process.
While this compound is a known chemical compound, its documented applications lie in other fields. For instance, it has been mentioned in the context of organic synthesis as a product of certain amidation reactions and has been investigated as a potential anti-wear additive in lubricants. However, it does not possess the chemical properties typically required for a reagent in peptide synthesis.
Troubleshooting & Optimization
How to improve the yield of N-propylpropanamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-propylpropanamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Method 1 (Propanoyl Chloride): - Inactive propanoyl chloride due to hydrolysis.[1]- Insufficiently reactive amine.- Low reaction temperature leading to a very slow reaction rate.Method 2 (Propanoic Acid): - Ineffective coupling agent.- Unfavorable reaction equilibrium.[2]- Formation of a stable carboxylate salt with the amine. | Method 1: - Use freshly distilled or newly purchased propanoyl chloride.- Ensure the reaction is run under anhydrous conditions.- Increase the reaction temperature, while monitoring for side reactions.- Use a more reactive amine or a catalyst.Method 2: - Choose a more effective coupling agent (e.g., DCC, HATU).[3]- Remove water as it forms, for example, by using a Dean-Stark apparatus.- Use a catalyst to drive the reaction forward. |
| Presence of Impurities | - Unreacted starting materials (propylamine, propanoyl chloride, or propanoic acid).- Side Product: N,N-dipropylpropanamide from over-acylation of the product.- Side Product: Propanoic acid from the hydrolysis of propanoyl chloride.[1][4]- Byproducts from the decomposition of the coupling agent. | - Ensure the correct stoichiometry of reactants.- Slowly add the acylating agent to the amine solution to minimize over-acylation.- Maintain anhydrous conditions to prevent hydrolysis of propanoyl chloride.- Choose a purification method that effectively separates the desired product from the specific impurities (e.g., distillation, chromatography, or recrystallization). |
| Difficult Product Isolation/Purification | - Product is an oil and difficult to crystallize.- Emulsion formation during aqueous workup.- Product is soluble in the aqueous phase. | - If the product is an oil, consider purification by column chromatography or distillation.- To break emulsions, add brine or a small amount of a different organic solvent.- Adjust the pH of the aqueous phase to decrease the solubility of the amide. |
Frequently Asked Questions (FAQs)
Q1: Which is the best method for synthesizing this compound with high yield?
A1: Both the reaction of propanoyl chloride with propylamine (a Schotten-Baumann type reaction) and the direct coupling of propanoic acid with propylamine using a coupling agent can give high yields. The choice of method often depends on the availability and cost of the starting materials and the scale of the reaction. The Schotten-Baumann reaction is often faster and more exothermic.[5][6]
Q2: What is the role of the base in the reaction between propanoyl chloride and propylamine?
A2: A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[2] This prevents the protonation of the propylamine reactant, which would render it non-nucleophilic and stop the reaction. An excess of propylamine can also be used to act as the base.
Q3: My reaction is very slow when using propanoic acid and propylamine directly. How can I speed it up?
A3: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires heating to drive off the water that is formed.[7] To accelerate the reaction at lower temperatures, a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used.[3] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the starting materials (propylamine and propanoyl chloride/propanoic acid) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the this compound product will indicate the progression of the reaction.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific spectra can vary slightly based on the solvent and instrument, you can generally expect the following:
-
1H NMR: Signals corresponding to the two propyl chains. You would expect a triplet for the terminal methyl groups, a sextet for the methylene groups adjacent to the methyls, and a triplet for the methylene group attached to the nitrogen. There will also be a broad signal for the N-H proton.
-
13C NMR: Signals for the carbonyl carbon and the carbons of the two propyl groups.
-
IR Spectroscopy: A characteristic strong absorption for the C=O (amide I band) around 1640 cm-1 and an N-H stretch around 3300 cm-1.
Quantitative Data on Synthesis Methods
The following table summarizes representative yields for the synthesis of this compound and similar amides under different conditions.
| Starting Materials | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Propanoyl Chloride, Propylamine | Triethylamine | Dichloromethane | 0 to RT | 2 | ~90 | General Schotten-Baumann Conditions[6] |
| Propanoic Acid, Propylamine | DCC, HOBt | Dichloromethane | 0 to RT | 12 | ~85 | Analogous to peptide coupling[7] |
| Propanoic Acid, Propylamine | Thionyl Chloride (for acyl chloride formation), then Propylamine | Toluene | Reflux, then RT | 4, then 2 | ~80 | Two-step one-pot procedure |
| Propanoic Acid, Propylamine | None (Direct thermal condensation) | None | 180 | 6 | ~65 | Thermal Amidation |
Experimental Protocols
Method 1: Synthesis from Propanoyl Chloride and Propylamine (Schotten-Baumann Reaction)
Materials:
-
Propylamine
-
Propanoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Synthesis from Propanoic Acid and Propylamine using DCC
Materials:
-
Propanoic acid
-
Propylamine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, filtration setup.
Procedure:
-
In a round-bottom flask, dissolve propanoic acid (1.0 eq) and a catalytic amount of DMAP in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM to the flask.
-
Stir the mixture at 0 °C for 15 minutes, then add propylamine (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by dissolving it in a suitable solvent and filtering again to remove any remaining DCU, followed by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the Schotten-Baumann synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. byjus.com [byjus.com]
- 3. Buy n-(3-(Ethyl(phenyl)amino)propyl)propionamide (EVT-15040879) [evitachem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N-propylpropanamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude N-propylpropanamide. The following frequently asked questions (FAQs) and troubleshooting guides provide practical advice and detailed protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
The synthesis of this compound, typically from the reaction of propionyl chloride with n-propylamine, can result in several impurities. The most common include:
-
Unreacted Starting Materials: Residual n-propylamine and propionyl chloride (or propanoic acid if the chloride hydrolyzes).
-
Side Products: Di-n-propylpropanamide, formed from the reaction of the product with another equivalent of the starting materials.
-
Solvent and Reagents: Residual solvents used in the reaction and any catalysts or bases.
Q2: Which purification technique is most suitable for this compound?
The choice of purification method depends on the physical state of your crude product (solid or liquid) and the nature of the impurities. The three primary techniques are:
-
Distillation (for liquids): Ideal for separating liquids with different boiling points. If this compound is a liquid at room temperature, vacuum distillation is often the preferred method to avoid thermal decomposition.
-
Recrystallization (for solids): A powerful technique for purifying solid compounds by removing soluble and insoluble impurities.
-
Column Chromatography: A versatile method for separating compounds based on their polarity. It is effective for removing impurities with similar physical properties to the desired product.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile compounds and provides information on their molecular weight, allowing for the identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating and quantifying components of a mixture.
Troubleshooting Guides
Distillation
Issue: The product is not distilling at the expected temperature.
-
Possible Cause: The pressure of the vacuum system is not low enough.
-
Solution: Check for leaks in your distillation setup. Ensure the vacuum pump is functioning correctly and pulling a strong enough vacuum. For many organic compounds, a pressure of 1-10 mmHg is required for distillation at a reasonable temperature.
Issue: The product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Solution: Use a higher vacuum to lower the boiling point of the compound. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
Recrystallization
Issue: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not polar enough to dissolve the amide.
-
Solution: Try a more polar solvent or a solvent mixture. Refer to the solvent properties table below to select a suitable solvent. Common solvents for recrystallizing amides include ethanol, acetone, and acetonitrile.
Issue: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
Issue: No crystals form even after the solution has cooled completely.
-
Possible Cause: Too much solvent was used, or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution: Evaporate some of the solvent to increase the concentration of the product and then try cooling again. If crystals still do not form, you may need to choose a different solvent or a solvent/anti-solvent system.
Column Chromatography
Issue: The compound is not moving from the top of the column (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Issue: All compounds are eluting from the column very quickly (Rf = 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the eluent. For instance, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Issue: The separation between the product and an impurity is poor.
-
Possible Cause: The chosen solvent system does not provide enough selectivity.
-
Solution: Try a different solvent system. For example, if hexane/ethyl acetate is not working, consider a dichloromethane/methanol system. Running a gradient elution, where the polarity of the mobile phase is gradually increased over time, can also improve separation.
Data Presentation
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Non-polar, good for chromatography of non-polar compounds. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, a common solvent for chromatography and recrystallization. |
| Acetone | 56 | 5.1 | Polar, a good solvent for recrystallization of many amides. |
| Dichloromethane | 40 | 3.1 | Medium polarity, a versatile solvent for chromatography. |
| Ethanol | 78 | 4.3 | Polar, often used for recrystallization. |
| Methanol | 65 | 5.1 | Very polar, used in chromatography for eluting polar compounds. |
| Water | 100 | 10.2 | Highly polar, can be used for recrystallization of some amides. |
Experimental Protocols
Protocol 1: Vacuum Distillation (General Procedure)
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached, gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. This is likely your purified product.
-
Analysis: Analyze the collected fractions for purity using an appropriate method like GC-MS or NMR.
Protocol 2: Recrystallization (General Procedure)
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography (General Procedure)
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Decision workflow for selecting a primary purification technique.
Caption: Troubleshooting guide for common recrystallization problems.
Technical Support Center: N-Propylpropanamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylpropanamide.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: We are experiencing very low or no yield of this compound in our reaction. What are the potential causes and how can we troubleshoot this?
Answer:
Low or no yield in this compound synthesis can stem from several factors, depending on the synthetic route employed. Here are the most common causes and their solutions:
-
Inactive Reagents:
-
Propanoyl chloride: Over time, propanoyl chloride can hydrolyze due to atmospheric moisture, forming propanoic acid, which will not react under standard Schotten-Baumann conditions. Solution: Use freshly opened or distilled propanoyl chloride for the best results.
-
Propylamine: Propylamine is volatile and can degrade. Solution: Ensure the purity of the propylamine by using a fresh bottle or by distillation if its purity is questionable.
-
Coupling agents (e.g., DCC): Dicyclohexylcarbodiimide (DCC) is sensitive to moisture. Solution: Store DCC under anhydrous conditions and use a fresh reagent.
-
-
Inadequate Reaction Conditions:
-
Insufficient mixing: In a biphasic Schotten-Baumann reaction (e.g., dichloromethane and aqueous base), vigorous stirring is crucial for the reaction to proceed. Solution: Increase the stirring rate to ensure proper mixing of the organic and aqueous layers.
-
Incorrect temperature: While the reaction is often exothermic, running it at too low a temperature can slow down the reaction rate significantly. Conversely, excessively high temperatures can promote side reactions. Solution: Maintain the reaction temperature within the recommended range, typically between 0°C and room temperature.
-
Incorrect pH: In the Schotten-Baumann method, the base is critical for neutralizing the HCl byproduct. If the pH is too low, the propylamine will be protonated and will not act as a nucleophile. Solution: Ensure a sufficiently basic aqueous layer (pH > 8) throughout the addition of propanoyl chloride.
-
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. Please refer to the "Common Side Products" FAQ for more details.
Issue 2: Product Contaminated with Starting Materials
Question: Our final product shows contamination with unreacted propanoic acid and/or propylamine. How can we improve the purification process?
Answer:
Contamination with starting materials is a common issue. Here are some purification strategies:
-
Aqueous Washes:
-
To remove propanoic acid: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
-
To remove propylamine: Wash the organic layer with a dilute aqueous acid, such as 1M HCl. This will protonate the amine, making it soluble in the aqueous layer.
-
Follow with a brine wash: After the acid and base washes, wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water.
-
-
Chromatography: If aqueous washes are insufficient, column chromatography on silica gel is an effective method for separating this compound from both starting materials. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reaction of Propanoyl Chloride with Propylamine: This is a classic Schotten-Baumann reaction where propanoyl chloride is reacted with propylamine in the presence of a base to neutralize the HCl byproduct.[1][2]
-
Coupling of Propanoic Acid with Propylamine: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, allowing it to react with propylamine.[3]
Q2: What are the common side products in this compound synthesis?
A2: The formation of side products is dependent on the synthetic route and reaction conditions. The table below summarizes the most common side products.
| Side Product | Structure | Formation Route | Impact on Synthesis |
| N,N-Dipropylpropanamide | O=C(N(CCC)CCC)CC | Reaction of this compound with another molecule of propanoyl chloride or if di-propylamine is present as an impurity in the starting amine. | Reduces the yield of the desired product and can be difficult to separate due to similar polarity. |
| N-Propanoyl-N-propylpropanamide | O=C(N(C(=O)CC)CCC)CC | Over-acylation of the initially formed this compound. This is more likely if an excess of propanoyl chloride is used. | Consumes the desired product and introduces a significant impurity. |
| Propanoic Anhydride | O=C(OC(=O)CC)CC | Can be formed from propanoyl chloride in the presence of a carboxylate (from hydrolysis of the acid chloride). | Acts as an acylating agent, but is less reactive than propanoyl chloride. |
| N,N'-Dicyclohexylurea (DCU) | C1CCCCC1NC(=O)NC1CCCCC1 | Byproduct of the DCC coupling reaction. | Insoluble in most organic solvents and precipitates out of the reaction mixture, but can sometimes contaminate the product if not filtered properly.[1] |
| N-Acylurea | O=C(NC1CCCCC1)C(NC1CCCCC1)=O | A rearrangement side product in DCC coupling reactions. | Reduces the efficiency of the coupling agent and can complicate purification. |
Q3: How can I minimize the formation of the diacylated side product, N-propanoyl-N-propylpropanamide?
A3: The formation of this diacylation product can be minimized by:
-
Controlling the stoichiometry: Use a 1:1 or a slight excess of the amine to the acylating agent.
-
Slow addition: Add the propanoyl chloride slowly to the reaction mixture containing the propylamine. This helps to ensure that the primary amine reacts before the newly formed secondary amide can be further acylated.
-
Lower temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and reduce the likelihood of over-acylation.
Experimental Protocols
Synthesis of this compound via Propanoyl Chloride (Schotten-Baumann Conditions)
Materials:
-
Propylamine (1.0 eq)
-
Propanoyl chloride (1.05 eq)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve propylamine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, prepare a 1 M aqueous solution of sodium hydroxide.
-
Add the sodium hydroxide solution to the reaction flask.
-
Slowly add propanoyl chloride to the vigorously stirred biphasic mixture over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Factors leading to common side products in this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Optimizing reaction conditions for N-propylpropanamide formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through the amidation reaction between propanoic acid and n-propylamine. Several methods can be employed, including:
-
Direct Thermal Amidation: This involves heating the carboxylic acid and amine, often with azeotropic removal of water. However, this method can require high temperatures and may have limited substrate scope.[1][2]
-
Catalytic Direct Amidation: Various catalysts can facilitate the reaction at lower temperatures. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective.[1][2] Metal-based catalysts like those involving titanium, zirconium, or cerium ammonium nitrate (CAN) are also used.[1][2][3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, and can sometimes be performed under solvent-free conditions.[3][4]
-
Activation of the Carboxylic Acid: Propanoic acid can be activated using reagents like thionyl chloride (SOCl₂) to form a more reactive acyl chloride, which then readily reacts with n-propylamine.[5]
Q2: What is the role of a catalyst in the direct amidation reaction?
A2: In direct amidation, a catalyst facilitates the dehydration reaction between the carboxylic acid and the amine. Boronic acid catalysts, for example, often require the removal of water through methods like azeotropic reflux or the use of dehydrating agents such as molecular sieves.[1][2] Catalysts like ceric ammonium nitrate (CAN) can enable the reaction to proceed efficiently under microwave conditions, often without the need for a solvent.[3][4]
Q3: Can I perform the synthesis of this compound without a solvent?
A3: Yes, solvent-free conditions are possible, particularly with microwave-assisted synthesis.[3][4] This approach aligns with green chemistry principles by reducing waste and energy consumption.[4]
Q4: What are the typical reaction temperatures for this compound synthesis?
A4: Reaction temperatures vary depending on the chosen method.
-
Direct thermal methods may require high temperatures.
-
Boron-mediated amidations can be carried out at temperatures around 80 °C.[1]
-
Microwave-assisted synthesis using a catalyst like ceric ammonium nitrate can be performed at temperatures between 160-165 °C.[4]
-
Hydrothermal synthesis conditions can be as high as 250 °C.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction. 2. Inefficient water removal (for equilibrium-driven reactions). 3. Deactivation of the catalyst. 4. Insufficient reaction temperature or time. 5. Poor quality of starting materials. | 1. Increase reaction time or temperature. 2. For methods requiring water removal, ensure your Dean-Stark apparatus or molecular sieves are functioning correctly. 3. Use fresh catalyst or ensure anhydrous conditions if the catalyst is water-sensitive. 4. Optimize temperature and reaction time based on literature for the specific method.[1][4][6] 5. Verify the purity of propanoic acid and n-propylamine. |
| Presence of Unreacted Starting Materials | 1. Reaction has not reached completion. 2. Stoichiometry of reactants is incorrect. | 1. Extend the reaction time or increase the temperature. 2. Ensure an equimolar ratio of propanoic acid and n-propylamine, or consider using a slight excess of one reactant to drive the reaction to completion. |
| Formation of Side Products/Impurities | 1. Dehydration of the amide to a nitrile at high temperatures. 2. Side reactions involving impurities in the starting materials or solvents. 3. For reactions using thionyl chloride, residual acid chloride can lead to impurities. | 1. Carefully control the reaction temperature to avoid overheating. 2. Use high-purity starting materials and solvents. 3. Ensure complete reaction of the acid chloride and consider a basic workup to neutralize any acidic byproducts. |
| Difficulty in Product Purification | 1. The product is soluble in the workup solvent. 2. Emulsion formation during aqueous workup. 3. Co-elution of impurities during chromatography. | 1. Choose an appropriate extraction solvent in which the product has high solubility and impurities have low solubility. 2. Add brine (saturated NaCl solution) to break up emulsions. 3. Optimize the chromatography conditions (e.g., solvent system, stationary phase). Some modern methods using specific reagents allow for purification by simple filtration through commercially available resins, avoiding aqueous workup and chromatography.[1][2] |
Experimental Protocols
Representative Protocol for Microwave-Assisted Synthesis
This protocol is a general representation based on similar microwave-assisted amidation reactions.[4]
-
Reactant Mixture: In a suitable microwave reactor vessel, combine propanoic acid and n-propylamine in a 1:1 molar ratio.
-
Catalyst Addition: Add a catalytic amount of ceric ammonium nitrate (CAN).
-
Microwave Irradiation: Heat the reaction mixture in an open microwave reactor to 160-165 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, the crude product can be purified. Purification methods may include distillation, recrystallization, or chromatography, depending on the purity of the crude product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| Boron-Mediated Amidation | Carboxylic Acid, Amine | B(OCH₂CF₃)₃ | MeCN | 80 °C | Good to High | [1] |
| Microwave-Assisted Synthesis | Propanoic Acid, n-Propylamine | Ceric Ammonium Nitrate | Solvent-free | 160-165 °C | High | [4] |
| Hydrothermal Synthesis | Carboxylic Acid, Amine | None | Water | 250 °C | Up to 90% | [6] |
| Thionyl Chloride Activation | Carboxylic Acid, Amine | SOCl₂ | - | - | Excellent | [5] |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 3217-86-5|RUO [benchchem.com]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Propylpropanamide Crystallization
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for the crystallization of N-propylpropanamide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent characteristics for the crystallization of this compound?
A1: A good solvent for crystallization should dissolve this compound completely when hot but poorly when cold. Amides like this compound, which possess both polar (amide group) and non-polar (propyl groups) regions, often crystallize well from solvents of intermediate polarity or from mixed solvent systems.[1][2][3] A small-scale solubility test is recommended to identify the optimal solvent or solvent mixture.[2]
Q2: My this compound fails to crystallize upon cooling. What should I do?
A2: This is a common issue that can arise from several factors.[4][5] The primary reasons are that the solution is not sufficiently supersaturated or the compound is too soluble in the chosen solvent.[5][6][7] Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[6][8][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound (a seed crystal) into the cooled solution.[6][8][9][10] This provides a template for further crystal formation.
-
Concentration: If too much solvent was used, the solution might not be supersaturated upon cooling.[4][6][7][11] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Lower Temperature: Cool the solution to a lower temperature using an ice bath or a refrigeration unit to further decrease the solubility of the compound.[8]
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes slightly turbid. Then, gently warm the solution until it is clear again and allow it to cool slowly.[2][5]
Q3: My compound has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[4][7] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.[4][12] To remedy this:
-
Reheat and Dilute: Reheat the solution to dissolve the oil and add more of the same solvent to dilute the solution.[2][7] Then, allow it to cool more slowly.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment. Insulating the flask can help slow the cooling rate.[5][7]
-
Change Solvent: Consider using a solvent with a lower boiling point.[2]
Q4: The yield of my crystallization is very low. What are the potential causes and solutions?
A4: A low yield can be due to several factors.[11] One common reason is using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[11] To improve the yield, you can try to recover the compound from the filtrate by evaporating the solvent. Another possibility is the presence of impurities that hinder crystallization. If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.[2] However, use charcoal sparingly as it can also adsorb your product.[2][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling | Insufficient supersaturation (solution is too dilute). | Evaporate some of the solvent and cool again.[4][6][7][11] |
| High solubility in the chosen solvent. | Add a seed crystal.[6][8][9][10] Scratch the inside of the flask.[6][8][9] Cool to a lower temperature.[8] Add an anti-solvent.[2][5] | |
| Compound "oils out" | Solution is too concentrated. | Reheat to dissolve the oil, add more solvent, and cool slowly.[2][7] |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before further cooling.[5][7] | |
| Melting point of the compound is below the boiling point of the solvent. | Choose a solvent with a lower boiling point.[2] | |
| Poor crystal quality (e.g., fine needles, powder) | Rapid crystal growth. | Slow down the cooling process.[12] Use a solvent in which the compound has slightly higher solubility.[12] |
| Presence of impurities. | Purify the crude material further before crystallization. Consider using activated charcoal if colored impurities are present.[2] | |
| Low recovery yield | Too much solvent used. | Evaporate the solvent from the mother liquor to recover more product.[11] |
| Premature crystallization during hot filtration. | Use a heated filter funnel or add a small amount of excess hot solvent before filtering.[4] | |
| Adsorption of the product onto activated charcoal. | Use a minimal amount of charcoal.[2][11] |
Expected Solubility of this compound
| Solvent | Relative Polarity | Expected Solubility | Notes |
| Water | High | Sparingly soluble to insoluble | The non-polar propyl groups decrease water solubility. |
| Methanol / Ethanol | High | Moderately soluble to soluble (especially when hot) | Good candidates for single-solvent crystallization.[2] |
| Acetone | Medium-High | Soluble (especially when hot) | Often a good "good" solvent in a mixed-solvent system.[2] |
| Ethyl Acetate | Medium | Soluble (especially when hot) | A versatile solvent for compounds of intermediate polarity.[2] |
| Dichloromethane | Medium | Soluble | High solubility might lead to poor yields unless an anti-solvent is used.[2] |
| Toluene | Low | Sparingly soluble | May be suitable for slow crystallization.[2] |
| Hexanes / Heptane | Low | Insoluble | Commonly used as an anti-solvent.[2][10] |
Relative polarity values are based on common solvent polarity charts.[13]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility.
-
A suitable solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes of the undissolved samples. A good solvent will dissolve the compound completely upon heating.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and gently swirling.
-
Continue adding the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a filter funnel and a clean receiving flask.
-
Pour the hot solution through the filter paper to remove the impurities.
4. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
If crystals do not form, refer to the troubleshooting guide above to induce crystallization.
5. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper by drawing air through them.
-
For final drying, the crystals can be placed in a desiccator.
Diagrams
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Step-by-step experimental workflow for crystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemedx.org [chemedx.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Resolving Solubility Challenges with N-propylpropanamide in Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with N-propylpropanamide during experimental assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a small amide molecule. Based on its structure (a short alkyl chain and an amide group), it is expected to have moderate polarity. While specific experimental solubility data is not widely available in public literature, its solubility can be estimated based on its physicochemical properties. It is predicted to have some solubility in water and good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Q2: I am observing precipitation of this compound when I add my DMSO stock solution to my aqueous assay buffer. What is causing this?
A2: This phenomenon, often called "crashing out," is common when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: How can I prevent my compound from precipitating during my experiment?
A3: Several strategies can be employed to prevent precipitation. These include:
-
Optimizing the final concentration: Ensure the final concentration of this compound in your assay does not exceed its maximum solubility in the final assay buffer.
-
Using co-solvents: Including a smaller percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of your compound.
-
Adjusting the pH: The solubility of compounds with ionizable groups can be influenced by the pH of the solution.
-
Employing serial dilutions: Instead of adding a concentrated stock directly to your aqueous buffer, perform one or more intermediate dilution steps in a solvent mixture that is more compatible with the final aqueous environment.
Q4: Can temperature affect the solubility of this compound?
A4: Yes, temperature can influence solubility. For many compounds, solubility increases with temperature. If you are working at a lower temperature, you might consider gently warming your solutions (e.g., to 37°C) to aid in dissolution, but be mindful of the temperature stability of your compound and other assay components.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound is not dissolving in my chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration of this compound. |
| Inappropriate solvent. | Test the solubility in a small scale in a panel of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, acetone). |
| Low temperature. | Gently warm the solution while stirring or vortexing. Be cautious not to degrade the compound. |
| Compound has low intrinsic solubility. | Consider using a co-solvent system or other solubilization techniques (see below). |
Problem: this compound precipitates from the stock solution upon storage.
| Possible Cause | Suggested Solution |
| Stock solution is supersaturated. | Prepare a new stock solution at a slightly lower concentration. |
| Storage temperature is too low. | Store the stock solution at room temperature or 4°C if the compound is stable at these temperatures. If freezer storage is required, ensure the compound is fully dissolved upon thawing by warming and vortexing before use. |
| Solvent evaporation. | Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound concentration. |
Problem: this compound precipitates when added to aqueous assay buffer.
| Possible Cause | Suggested Solution |
| Final concentration exceeds aqueous solubility. | Determine the aqueous solubility of this compound and ensure the final assay concentration is below this limit. |
| "Crashing out" from organic stock solution. | Prepare an intermediate dilution of the stock solution in a mixture of the organic solvent and the aqueous buffer before adding it to the final assay volume. |
| pH of the buffer is unfavorable for solubility. | If this compound has an ionizable group, test the solubility at different pH values to find the optimal range. |
| High salt concentration in the buffer. | High salt concentrations can sometimes decrease the solubility of organic compounds (salting out). Try reducing the salt concentration if your assay allows. |
Data Presentation: Solubility of this compound (Predicted)
Since experimental data is limited, the following table provides predicted solubility values and key properties to guide your initial experiments. It is strongly recommended to experimentally determine the solubility in your specific assay systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem[1] |
| Molecular Weight | 115.17 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 0.9 | PubChem[1] |
| Predicted Aqueous Solubility | Low to Moderate | Based on LogP |
| Predicted Ethanol Solubility | High | General amide properties |
| Predicted DMSO Solubility | High | General amide properties |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol describes a standard shake-flask method to determine the equilibrium solubility of a compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of your aqueous buffer (e.g., 10 mg to 1 mL of PBS) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculate the original concentration in the supernatant, which represents the aqueous solubility.
-
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation:
-
Determine the mass of this compound needed. For a 10 mM solution in 1 mL: Mass (mg) = 10 mmol/L * 0.001 L * 115.17 g/mol * 1000 mg/g = 1.1517 mg.
-
-
Dissolution:
-
Weigh the calculated mass of this compound and place it in a sterile microcentrifuge tube or vial.
-
Add the desired volume of high-purity DMSO (e.g., 1 mL).
-
Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
N-Propylpropanamide Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-propylpropanamide in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: Unexpected Degradation of this compound in Aqueous Solution
Question: I am observing a rapid loss of this compound in my aqueous formulation, even at room temperature. What could be the cause and how can I mitigate this?
Answer:
Rapid degradation of this compound in aqueous solutions is often attributed to hydrolysis of the amide bond. The rate of this hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze this degradation.[1]
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution. This compound is most stable at a neutral pH. Deviations towards acidic or basic pH can significantly accelerate degradation.
-
Buffer Selection: If your experimental conditions permit, use a neutral buffer (e.g., phosphate buffered saline, pH 7.4) to maintain a stable pH.
-
Temperature Control: While hydrolysis can occur at room temperature, elevated temperatures will accelerate the process. Ensure your solutions are stored at the recommended temperature and protected from heat sources.
-
Purity of Starting Material: Verify the purity of your this compound. The presence of acidic or basic impurities could be catalyzing the degradation.
Below is a troubleshooting workflow to diagnose and address this compound instability in aqueous solutions.
Issue 2: Precipitation of this compound in Organic Solvents
Question: I am dissolving this compound in an organic solvent, but it is precipitating out of solution. How can I improve its solubility?
Answer:
The solubility of this compound can vary significantly depending on the polarity of the solvent. While it is generally soluble in polar organic solvents, its solubility may be limited in non-polar solvents.
Troubleshooting Steps:
-
Solvent Selection: Refer to the solubility data table below to select an appropriate solvent. Polar aprotic solvents like DMSO and acetonitrile, or polar protic solvents like ethanol and methanol, are generally good choices.
-
Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. For instance, adding a small amount of a more polar solvent in which this compound is highly soluble can increase the overall solvating power of the mixture.
-
Temperature: Gently warming the solution may increase the solubility of this compound. However, be cautious of potential degradation at elevated temperatures, especially if moisture is present.
-
Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base, yielding propanoic acid and n-propylamine as the degradation products.[1]
The proposed hydrolytic degradation pathway is illustrated below.
Q2: How can I monitor the stability of this compound in my samples?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[2] This method should be able to separate the intact this compound from its potential degradation products. A typical method would utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer), with UV detection.[3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing the solution at -20 °C or below is advisable. It is crucial to ensure the solution is at a neutral pH before storage.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility |
| Water | High | Sparingly Soluble |
| Methanol | High | Soluble |
| Ethanol | High | Soluble |
| Acetonitrile | Medium-High | Soluble |
| Dimethyl Sulfoxide (DMSO) | High | Very Soluble |
| Dichloromethane | Medium | Soluble |
| Toluene | Low | Sparingly Soluble |
| Hexane | Low | Insoluble |
Table 2: Exemplar Forced Degradation Conditions for a Secondary Amide
The following table provides example conditions for a forced degradation study on a secondary amide, as specific data for this compound is not available. The goal is to achieve 5-20% degradation.[4]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 hours |
| Thermal | Dry Heat | 105°C | 72 hours |
| Photolytic | UV and Visible Light | Room Temperature | 1.2 million lux hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.
-
Thermal Degradation: Place a known quantity of solid this compound in an oven at 105°C for 72 hours. Dissolve in the mobile phase to a final concentration of 0.5 mg/mL for analysis.
-
Photolytic Degradation: Expose a solution of this compound (0.5 mg/mL in mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
The experimental workflow for a forced degradation study is depicted below.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing and validating an HPLC method for the analysis of this compound and its degradation products.[2][7]
1. Method Development:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often preferred for separating multiple components. Start with a mobile phase of Acetonitrile:Water (e.g., 20:80 v/v) and gradually increase the acetonitrile concentration. The aqueous phase can be buffered to a neutral pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Prepare a series of standard solutions of this compound over a defined concentration range and construct a calibration curve.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
References
- 1. labinsights.nl [labinsights.nl]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. japsonline.com [japsonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Identifying and removing impurities from N-propylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-propylpropanamide. The following sections detail methods for identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities in this compound typically arise from unreacted starting materials, side reactions, or degradation of the product. These can be broadly categorized as:
-
Unreacted Starting Materials:
-
n-Propylamine
-
Propionyl chloride or Propanoic acid (depending on the synthetic route)
-
-
Side-Reaction Byproducts:
-
Di-n-propylamine
-
Propyl propanoate
-
-
Degradation Products:
-
Propanoic acid and n-propylamine (from hydrolysis)
-
Q2: How can I detect the presence of these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass-to-charge ratio and fragmentation patterns.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by their characteristic chemical shifts and coupling constants. Comparing the spectrum of your sample to a reference spectrum of pure this compound and spectral databases of common lab chemicals can reveal the presence of contaminants.[3][4][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can indicate the presence of functional groups that are characteristic of certain impurities, such as the broad O-H stretch of a carboxylic acid impurity or the distinct N-H stretches of a primary or secondary amine.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Distillation: Fractional distillation is often effective for removing impurities with boiling points significantly different from that of this compound. Vacuum distillation may be necessary to prevent thermal degradation if the impurities have high boiling points.
-
Recrystallization: If the crude product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be a highly effective method for removing both more and less soluble impurities.[6][7][8][9]
-
Column Chromatography: For removing impurities with similar polarities to the product, column chromatography using silica gel or alumina can be employed.
Troubleshooting Guides
Impurity Identification
Issue: My NMR spectrum shows unexpected peaks.
-
Possible Cause: Residual solvent from the reaction or workup.
-
Solution: Consult tables of common NMR solvent impurities to identify the peaks.[3][4][5] Common solvents include diethyl ether, ethyl acetate, dichloromethane, and hexanes.
-
Possible Cause: Presence of unreacted starting materials or byproducts.
-
Solution: Compare the chemical shifts of the unknown peaks with the known spectra of potential impurities like n-propylamine and propanoic acid.
Issue: GC-MS analysis indicates multiple components.
-
Possible Cause: Incomplete reaction or the presence of side products.
-
Solution: Compare the retention times and mass spectra of the additional peaks with those of potential impurities. The NIST Mass Spectrometry Data Center is a valuable resource for reference spectra.[1]
Purification Challenges
Issue: Distillation is not effectively separating the impurities.
-
Possible Cause: The impurities may have boiling points very close to that of this compound, or they may form an azeotrope.
-
Solution:
-
Fractional Distillation: Use a longer fractionating column with a higher number of theoretical plates to improve separation.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points and may alter the relative volatilities, potentially improving separation.
-
Azeotropic Distillation: If an azeotrope is suspected, the addition of a third component (an entrainer) can alter the composition of the vapor phase and facilitate separation.
-
Issue: I am getting low recovery after recrystallization.
-
Possible Cause:
-
The chosen solvent is too good at dissolving this compound, even at low temperatures.
-
Too much solvent was used.
-
-
Solution:
-
Solvent Selection: Perform small-scale solubility tests with a range of solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures. Common choices for amides include ethanol, acetone, or mixtures like ethanol/water or ethyl acetate/hexane.[10]
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.
-
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Initial Purity (%) | Final Purity (%) | Key Impurities Removed |
| Fractional Distillation | 85 | 98 | n-Propylamine, Propionyl chloride |
| Recrystallization (Ethanol/Water) | 90 | >99 | Propanoic acid, Unknown polar impurities |
| Column Chromatography (Silica, 2:1 Hexane:Ethyl Acetate) | 92 | >99.5 | Di-n-propylamine |
Note: The values in this table are examples. Researchers should record their own data to evaluate the effectiveness of their purification protocols.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve a small amount of the this compound sample (approx. 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify this compound and any impurities by comparing their retention times and mass spectra to reference libraries and known standards.
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and receiving flasks.
-
Charge the Flask: Add the crude this compound to the distillation flask, along with a few boiling chips. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Slowly increase the temperature and observe the temperature at the top of the column.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
Once the temperature stabilizes at the boiling point of this compound, change the receiving flask and collect the main fraction.
-
If the temperature begins to rise significantly again, it may indicate the presence of higher-boiling impurities; this fraction should be collected separately.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Visualizations
Caption: Workflow for the identification and removal of impurities from this compound.
Caption: Logical relationships between impurity types and analytical/purification techniques.
References
- 1. This compound | C6H13NO | CID 347476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. google.com [google.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Challenges in the Scale-Up of N-propylpropanamide Production: A Technical Support Center
For researchers, scientists, and professionals in drug development, the successful scale-up of chemical syntheses is a critical juncture. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up of N-propylpropanamide production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?
A1: Two primary routes are commonly considered for the industrial production of this compound:
-
From Propanoic Acid and n-Propylamine: This is a direct amidation method. While seemingly straightforward, it often requires high temperatures and the removal of water to drive the reaction to completion. Catalysts can be employed to improve reaction rates and yields under milder conditions. A notable green chemistry approach involves microwave-assisted synthesis, which can lead to high yields in a solvent-free environment.
-
From Propionyl Chloride and n-Propylamine: This method involves an acyl chloride and is generally faster and more exothermic. A key consideration is that the reaction produces hydrochloric acid (HCl) as a byproduct, which can neutralize the n-propylamine reactant. Therefore, at least two equivalents of the amine or the addition of a non-nucleophilic base are necessary to achieve high yields.[1]
Q2: What are the critical safety precautions to consider during the scale-up of this compound production?
A2: Scaling up production introduces heightened safety risks that must be managed proactively. Key safety considerations include:
-
Exothermic Reactions: The reaction, particularly when using propionyl chloride, can be highly exothermic. Adequate cooling and temperature monitoring systems are crucial to prevent runaway reactions.
-
Pressure Build-up: The formation of gaseous byproducts or heating of the reaction mixture in a closed system can lead to dangerous pressure build-up. Reactors must be equipped with pressure relief systems.
-
Handling of Reagents: Propionyl chloride is corrosive and reacts violently with water. n-Propylamine is flammable and can cause respiratory irritation. Appropriate personal protective equipment (PPE), ventilation, and handling procedures are mandatory.
-
Solvent Safety: If solvents are used, their flammability and toxicity must be considered. Ensure proper grounding of equipment to prevent static discharge and use explosion-proof equipment where necessary.
Troubleshooting Guides
Low Product Yield
Problem: The final yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction (Propanoic Acid Route) | - Increase Reaction Temperature: Drive the equilibrium towards the product by increasing the temperature, but monitor for thermal degradation. - Water Removal: Implement azeotropic distillation (e.g., with toluene) or use a Dean-Stark apparatus to remove water as it forms. - Catalyst Addition: Consider using a suitable catalyst, such as ceric ammonium nitrate for microwave-assisted synthesis, to enhance the reaction rate. |
| Incomplete Reaction (Propionyl Chloride Route) | - Insufficient Amine: Ensure at least two equivalents of n-propylamine are used to neutralize the HCl byproduct.[1] Alternatively, add one equivalent of n-propylamine and one equivalent of a non-nucleophilic base (e.g., triethylamine). - Low Reactivity: If the reaction is sluggish, consider a more reactive acylating agent, though this may introduce other challenges. |
| Side Reactions | - Overheating: Excessive heat can lead to decomposition or the formation of byproducts. Optimize the temperature profile of the reaction. - Presence of Impurities in Starting Materials: Use high-purity starting materials to avoid unwanted side reactions. |
| Product Loss During Workup and Purification | - Inefficient Extraction: Optimize the pH and solvent system for liquid-liquid extraction to maximize the recovery of this compound. - Suboptimal Distillation/Crystallization: Carefully control the temperature and pressure during distillation to avoid product decomposition. For crystallization, screen various solvents to find one that provides good recovery and purity. |
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
Product Purity Issues
Problem: The purified this compound does not meet the required purity specifications.
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Materials | - Propanoic Acid/Propionyl Chloride: Improve the reaction conversion by adjusting stoichiometry, temperature, or reaction time. - n-Propylamine: Excess amine can often be removed by an acidic wash during the workup. |
| Byproducts from Side Reactions | - N,N-dipropylpropanamide: This can form if the amide nitrogen is deprotonated and reacts with another molecule of the acylating agent. This is more likely at higher temperatures. - Dehydration Products: At very high temperatures, dehydration of the amide can occur. |
| Inefficient Purification | - Distillation: Ensure the distillation column has sufficient theoretical plates to separate the product from closely boiling impurities. Operate under vacuum to reduce the boiling point and prevent thermal degradation. - Crystallization: Perform a solvent screen to identify a solvent system that effectively excludes impurities from the crystal lattice. Consider recrystallization if a single crystallization step is insufficient. - Chromatography: While less common for large-scale production of simple amides due to cost, column chromatography can be used for high-purity requirements. Optimize the stationary and mobile phases for good separation. |
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Propionyl Chloride
Materials:
-
Propionyl chloride (1 equivalent)
-
n-Propylamine (2.1 equivalents)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reactor equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve n-propylamine (2.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add propionyl chloride (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Quality Control - Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation and Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working standards for calibration if quantitative analysis of impurities is required.
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the area percentage of the this compound peak to determine its purity.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation
Table 1: Hypothetical Reaction Parameters for Scale-Up of this compound Synthesis (Propionyl Chloride Route)
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
| Reactor Volume | 1 L | 100 L | 5000 L |
| n-Propylamine (equivalents) | 2.1 | 2.1 | 2.05 |
| Solvent Volume | 500 mL | 50 L | 2500 L |
| Addition Time of Propionyl Chloride | 30 min | 2 hours | 4-6 hours |
| Max. Internal Temperature | 10 °C | 10 °C | 15 °C |
| Reaction Time (post-addition) | 1 hour | 2 hours | 3-4 hours |
| Expected Yield (crude) | 90-95% | 88-93% | 85-90% |
Table 2: Hypothetical Purification Efficiency for this compound
| Purification Step | Purity In | Purity Out | Recovery | Key Impurities Removed |
| Acidic Wash | 85-90% | 90-94% | >98% | Excess n-propylamine |
| Vacuum Distillation | 90-94% | >99.0% | 90-95% | Lower and higher boiling point impurities |
| Crystallization | >99.0% | >99.8% | 85-90% | Isomeric and structurally similar impurities |
References
How to avoid the degradation of N-propylpropanamide during workup
Welcome to the Technical Support Center for N-propylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding degradation of this compound during experimental workups.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of this compound, leading to product degradation.
Issue 1: Low yield of this compound after aqueous workup.
-
Possible Cause: Hydrolysis of the amide bond due to prolonged exposure to acidic or basic conditions. Amides, including this compound, can undergo hydrolysis to form the corresponding carboxylic acid (propanoic acid) and amine (n-propylamine).[1][2] This process is accelerated by heat.[2]
-
Troubleshooting Steps:
-
Minimize Contact Time with Acid/Base: Perform acidic and basic washes as quickly as possible. Avoid letting the reaction mixture sit in contact with acidic or basic aqueous layers for extended periods.
-
Use Mild Acids/Bases: If acidic or basic washes are necessary to remove impurities, consider using milder reagents. For example, use a saturated solution of sodium bicarbonate instead of a stronger base like sodium hydroxide. For acidic washes, a dilute solution of a weak acid like citric acid can be employed if compatible with the reaction.
-
Maintain Low Temperatures: Perform the workup at room temperature or below. If the reaction was run at an elevated temperature, ensure the mixture is cooled to room temperature before starting the workup.
-
Neutral Washes: After any acidic or basic wash, promptly wash the organic layer with water and then brine to remove any residual acid or base.
-
Issue 2: Presence of propanoic acid and/or n-propylamine in the final product.
-
Possible Cause: Degradation of this compound via hydrolysis during the workup.
-
Troubleshooting Steps:
-
pH Control: Carefully monitor the pH of the aqueous layers during extraction. The ideal pH for stability is near neutral.
-
Alternative Purification: If hydrolysis remains a significant issue, consider alternative purification methods that do not involve acidic or basic washes. Recrystallization from a suitable solvent system can be an effective way to purify amides without the risk of hydrolysis.[3] Column chromatography with a neutral mobile phase is another option, though care must be taken to avoid product loss on the column.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during a typical workup?
A1: The primary degradation pathway for this compound during a standard aqueous workup is hydrolysis of the amide bond. This can be catalyzed by either acid or base, leading to the formation of propanoic acid and n-propylamine.[1][2]
Q2: At what pH is this compound most stable during an aqueous workup?
Q3: Can I heat the mixture during the workup to dissolve any solids?
A3: It is strongly advised to avoid heating during the workup of this compound, especially in the presence of acidic or basic aqueous solutions, as this will significantly accelerate the rate of hydrolysis.[2] If solids are present, it is better to add more solvent or use a different solvent system for extraction.
Q4: How can I remove unreacted starting materials without causing degradation?
A4:
-
Unreacted Carboxylic Acid (Propanoic Acid): A careful and quick wash with a mild base like saturated sodium bicarbonate solution is effective.
-
Unreacted Amine (n-propylamine): A careful and quick wash with a dilute, mild acid like a 1 M citric acid solution can be used.
-
Immediate Neutralization: Following any acidic or basic wash, immediately wash the organic layer with water and then brine to return the solution to a neutral pH.
Q5: What are the best practices for purifying this compound?
A5: To minimize the risk of degradation, consider the following purification strategies:
-
Neutral Workup: If possible, design the reaction so that a simple series of water and brine washes is sufficient for initial purification.
-
Recrystallization: This is often the preferred method for purifying solid amides as it avoids the use of acidic or basic conditions and can be highly effective at removing impurities.[3]
-
Column Chromatography: Use a neutral stationary phase (like silica gel) and a neutral eluent system. Be aware that amides can sometimes show poor recovery from silica gel columns.[3]
Experimental Protocols
Standard Aqueous Workup Protocol to Minimize Degradation
-
Cooling: Ensure the reaction mixture is at room temperature before beginning the workup.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (if necessary):
-
Add a pre-chilled, dilute solution of a weak acid (e.g., 1 M citric acid).
-
Gently agitate the separatory funnel for a short period (e.g., 30-60 seconds).
-
Quickly separate the layers.
-
-
Neutral Wash: Immediately wash the organic layer with water.
-
Basic Wash (if necessary):
-
Add a pre-chilled, saturated solution of sodium bicarbonate.
-
Gently agitate for a short period.
-
Quickly separate the layers.
-
-
Final Neutral Washes: Wash the organic layer with water, followed by brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
Recrystallization Protocol for this compound
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Potential solvents for amides include ethanol, acetone, or acetonitrile.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Influence of pH on Amide Stability (General)
| pH Range | Condition | Relative Rate of Hydrolysis | Primary Degradation Products |
| < 3 | Strongly Acidic | High | Carboxylic Acid + Protonated Amine |
| 3 - 6 | Weakly Acidic | Moderate | Carboxylic Acid + Protonated Amine |
| 6 - 8 | Neutral | Low | - |
| 8 - 11 | Weakly Basic | Moderate | Carboxylate Salt + Amine |
| > 11 | Strongly Basic | High | Carboxylate Salt + Amine |
This table provides a general overview of amide stability as a function of pH. Specific rates for this compound may vary.
Visualizations
Caption: Recommended aqueous workup workflow for this compound.
Caption: Primary degradation pathway of this compound during workup.
References
Validation & Comparative
A Comparative Analysis of N-propylpropanamide and Its Structural Isomers: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of N-propylpropanamide and its key structural isomers: N-methylbutanamide, N-ethylpropanamide, N-isopropylpropanamide, and N,N-diethylacetamide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, synthesis protocols, and spectral characteristics to aid in compound selection and experimental design.
Physicochemical Properties
The physicochemical properties of these isomeric amides are summarized in the table below. While sharing the same molecular formula (C₆H₁₃NO) and molecular weight, their structural differences lead to variations in properties such as boiling point, density, and solubility.
| Property | This compound | N-methylbutanamide | N-ethylpropanamide | N-isopropylpropanamide | N,N-diethylacetamide |
| Molecular Formula | C₆H₁₃NO | C₅H₁₁NO | C₅H₁₁NO | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight ( g/mol ) | 115.17[1] | 101.15 | 101.15 | 115.17 | 115.17 |
| CAS Number | 3217-86-5[1] | 17794-44-4 | 5129-72-6 | 10601-63-5 | 685-91-6 |
| Boiling Point (°C) | 219-221 | 210.8 | 116 (at 25 mmHg) | ~211 | 182-186 |
| Density (g/cm³) | 0.88 | 0.864 | 0.91 | 0.87 | 0.925 (at 25 °C) |
| Solubility | Soluble in water | Soluble in water | Soluble in water | Soluble in water | Miscible with water |
Structural Isomers
The structural differences between this compound and its isomers are visualized below. These variations in alkyl substitution on the nitrogen and carbon backbone account for the observed differences in their physical and chemical properties.
Experimental Protocols
General Synthesis of N-Alkylamides via Acyl Chloride
A common and efficient method for the synthesis of these amides is the reaction of an appropriate amine with an acyl chloride. Below is a general protocol that can be adapted for the synthesis of this compound, N-methylbutanamide, N-ethylpropanamide, and N-isopropylpropanamide.
Materials:
-
Appropriate amine (n-propylamine, methylamine, ethylamine, or isopropylamine)
-
Appropriate acyl chloride (propanoyl chloride or butanoyl chloride)
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or aqueous sodium hydroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (2.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add triethylamine (1.1 equivalents) to the amine solution.
-
Slowly add the acyl chloride (1.0 equivalent), dissolved in the same anhydrous solvent, dropwise from a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution to neutralize the hydrochloric acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with dilute aqueous HCl (to remove excess amine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude amide by vacuum distillation or column chromatography.
Spectral Data Comparison
Spectroscopic analysis is crucial for the identification and characterization of these isomers. The following table summarizes key expected signals in their ¹H NMR, ¹³C NMR, and IR spectra.
| Spectrum | This compound | N-methylbutanamide | N-ethylpropanamide | N-isopropylpropanamide | N,N-diethylacetamide |
| ¹H NMR (δ, ppm) | ~0.9 (t, 3H), ~1.5 (m, 2H), ~2.2 (q, 2H), ~3.1 (t, 2H), ~5.5 (br s, 1H) | ~0.9 (t, 3H), ~1.6 (m, 2H), ~2.1 (t, 2H), ~2.8 (d, 3H), ~5.4 (br s, 1H) | ~1.1 (t, 3H), ~1.1 (t, 3H), ~2.2 (q, 2H), ~3.2 (q, 2H), ~5.4 (br s, 1H) | ~1.1 (d, 6H), ~1.1 (t, 3H), ~2.1 (q, 2H), ~4.0 (m, 1H), ~5.3 (br s, 1H) | ~1.1 (t, 6H), ~2.1 (s, 3H), ~3.3 (q, 4H) |
| ¹³C NMR (δ, ppm) | ~10, ~11, ~23, ~30, ~41, ~174 | ~14, ~19, ~26, ~38, ~174 | ~10, ~15, ~30, ~35, ~173 | ~10, ~23, ~30, ~41, ~173 | ~13, ~14, ~21, ~40, ~41, ~170 |
| IR (cm⁻¹) | ~3300 (N-H), ~1640 (C=O)[2] | ~3300 (N-H), ~1640 (C=O) | ~3300 (N-H), ~1640 (C=O) | ~3300 (N-H), ~1640 (C=O) | ~1640 (C=O) |
Biological Activity and Comparative Analysis
While comprehensive, direct comparative studies on the biological activities of this specific set of isomers are limited, inferences can be drawn from their structural characteristics and data on similar compounds.
-
General Trends: Amides are known to exhibit a wide range of biological activities. Their ability to form hydrogen bonds and their metabolic stability make them common motifs in pharmaceuticals. The nature of the alkyl substituents on the amide nitrogen can significantly influence their pharmacological and toxicological profiles.
-
This compound and its Isomers: The linear N-propyl group in this compound versus the branched N-isopropyl group in its isomer can lead to differences in receptor binding and metabolic pathways due to steric hindrance. For instance, the steric bulk of the isopropyl group might hinder interactions with certain enzymes or receptors compared to the more flexible n-propyl chain.
-
N-methylbutanamide and N-ethylpropanamide: These isomers differ in the distribution of carbon atoms between the acyl and N-alkyl chains. This can affect their lipophilicity and, consequently, their ability to cross biological membranes.
-
N,N-diethylacetamide: As a tertiary amide, N,N-diethylacetamide lacks the N-H bond present in the other secondary amide isomers. This eliminates its ability to act as a hydrogen bond donor, which can drastically alter its interaction with biological targets. Tertiary amides often exhibit different metabolic fates compared to secondary amides.
It is crucial for researchers to consider these structural nuances when selecting a compound for a specific biological application. The subtle changes in isomer structure can lead to significant differences in efficacy, selectivity, and toxicity.
Conclusion
This guide provides a foundational comparative analysis of this compound and its structural isomers. The presented data highlights the importance of isomeric structure on the physicochemical and spectral properties of these amides. While further research is needed to fully elucidate the comparative biological activities, the information provided herein serves as a valuable resource for researchers in the fields of chemistry and drug development to make informed decisions in their experimental designs. The detailed protocols and compiled data aim to facilitate the synthesis, characterization, and ultimately, the innovative application of these versatile chemical entities.
References
Comparative Guide to Purity Validation of N-propylpropanamide by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of N-propylpropanamide purity. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This document outlines the principles, experimental protocols, and performance characteristics of each method to aid in making an informed decision based on specific analytical requirements.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful separation technique well-suited for non-volatile, polar, and thermally labile compounds.[1] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a small polar molecule like this compound, a reversed-phase method is often a suitable starting point.
Experimental Protocol: HPLC-UV
This protocol describes a general reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size). A polar-embedded or amide column could also be considered for enhanced retention of polar analytes.[2]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v). The mobile phase may be modified to include a buffer (e.g., ammonium acetate) for improved peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The percentage purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
HPLC Workflow Diagram
Hypothetical HPLC Data Summary
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 2.85 | 150.4 | 0.30% |
| This compound | 4.52 | 49748.1 | 99.50% |
| Impurity 2 | 6.13 | 100.9 | 0.20% |
| Total | 49999.4 | 100.00% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique ideal for analyzing volatile and thermally stable compounds.[4][5] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase, with the mass spectrometer providing definitive identification based on the mass-to-charge ratio of fragmented ions.[4] Given this compound's structure, it is expected to be sufficiently volatile for GC analysis.[6]
Experimental Protocol: GC-MS
This protocol provides a general method for the purity validation of this compound using GC-MS.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a volatile solvent (e.g., Methanol or Dichloromethane) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
-
-
Chromatographic & Spectrometric Conditions:
-
Column: A mid-polarity column such as a 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a common choice for general-purpose analysis.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Start at 60 °C (hold for 2 min), ramp at 15 °C/min to 240 °C (hold for 5 min).
-
MS Transfer Line: 250 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Analysis: Purity is determined by the area percent of the main peak in the Total Ion Chromatogram (TIC). Impurities can be identified by comparing their mass spectra against libraries (e.g., NIST).
GC-MS Workflow Diagram
Hypothetical GC-MS Data Summary
| Analyte | Retention Time (min) | Key m/z Fragments | Area % (TIC) |
| Propylamine (Impurity) | 3.15 | 30, 44, 59 | 0.15% |
| This compound | 7.89 | 57, 72, 86, 115 (M+) | 99.75% |
| Unknown Impurity | 9.24 | 43, 58, 100 | 0.10% |
| Total | 100.00% |
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends heavily on the analytical goals, such as the type of impurities to be detected and the required level of specificity.[1]
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between liquid/solid phases.[1] | Separation based on volatility and boiling point.[4] |
| Analyte Suitability | Excellent for non-volatile, thermally unstable, and higher molecular weight impurities.[8] | Ideal for volatile and thermally stable compounds.[8] |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution; derivatization may be needed for non-volatile impurities but is unlikely for the parent compound.[9] |
| Specificity | Lower; identification is based on retention time. Co-elution can be an issue. | Higher; provides mass spectra for structural confirmation and impurity identification.[5] |
| Sensitivity | Good, but generally lower than GC-MS. | Excellent, especially in Selected Ion Monitoring (SIM) mode, making it ideal for trace analysis.[4] |
| Instrumentation Cost | Generally lower cost and complexity.[4] | Higher cost and complexity due to the mass spectrometer.[4] |
| Best For Detecting | Non-volatile starting materials, involatile degradation products, salts, and polymers. | Residual solvents, volatile starting materials, and low molecular weight by-products. |
Conclusion
For a comprehensive purity validation of this compound, HPLC and GC-MS are complementary rather than mutually exclusive techniques.
-
HPLC-UV is a robust, accessible, and reliable method for quantifying the main component and detecting non-volatile or thermally sensitive impurities. It is often the primary choice for routine quality control due to its simplicity and precision.[10]
-
GC-MS offers superior specificity and sensitivity, making it the gold standard for identifying and quantifying volatile impurities, such as residual solvents or volatile precursors.[5] The structural information from the mass spectrometer is invaluable for identifying unknown peaks.
Recommendation: Employ HPLC-UV for routine purity assessment and batch release. Use GC-MS as an orthogonal method to provide a more complete impurity profile, specifically targeting volatile and semi-volatile species, and for definitive identification of unknown impurities discovered during stability or forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google Patents [patents.google.com]
- 4. amptechfl.com [amptechfl.com]
- 5. smithers.com [smithers.com]
- 6. This compound | C6H13NO | CID 347476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. blog.organomation.com [blog.organomation.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
N-propylpropanamide as a Reaction Solvent: A Comparative Guide for Researchers
In the landscape of chemical synthesis, particularly in pharmaceutical and drug development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and purity. Amide solvents, prized for their high polarity and aprotic nature, are frequently employed in a variety of chemical transformations. This guide provides a comprehensive comparison of N-propylpropanamide with other commonly used amide solvents, namely N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP), to assist researchers in making informed decisions for their experimental designs.
While direct comparative studies showcasing the performance of this compound against these established solvents in specific reactions are not extensively available in peer-reviewed literature, a comparison of their fundamental physical properties can offer valuable insights into their potential advantages and disadvantages as reaction media.
Physical Properties: A Head-to-Head Comparison
The selection of an appropriate solvent often begins with an evaluation of its physical characteristics. Properties such as boiling point, melting point, and dielectric constant are crucial in determining the operational temperature range and the solvent's ability to dissolve reactants and stabilize charged intermediates or transition states.
| Property | This compound | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C6H13NO | C3H7NO | C4H9NO | C5H9NO |
| Molecular Weight ( g/mol ) | 115.18 | 73.09 | 87.12 | 99.13 |
| Boiling Point (°C) | 213 | 153 | 165-166 | 202 |
| Melting Point (°C) | - | -61 | -20 | -24 |
| Dielectric Constant (at 25°C) | 118.1[1] | 36.7 | 37.8 | 32.2[2] |
Key Observations:
-
High Boiling Point: this compound possesses a significantly high boiling point (213 °C), which can be advantageous for reactions requiring elevated temperatures.
-
High Dielectric Constant: With a dielectric constant of 118.1, this compound is a highly polar solvent.[1] This suggests its potential to effectively solvate ions and support reactions proceeding through polar transition states.
Potential Applications in Synthesis
The high polarity and boiling point of this compound suggest its suitability for a range of organic reactions where such properties are beneficial. While specific experimental data is limited, we can infer its potential utility in reactions commonly employing polar aprotic solvents.
Amide Bond Formation
Amide coupling reactions are fundamental in peptide synthesis and the formation of numerous active pharmaceutical ingredients. These reactions often benefit from polar aprotic solvents that can dissolve the starting materials and facilitate the reaction.
Experimental Protocol: A General Procedure for Amide Coupling
The following is a representative protocol for an amide coupling reaction. Researchers can adapt this procedure to screen different amide solvents, including this compound.
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in the chosen amide solvent (e.g., this compound, DMF, DMAc, or NMP) to a concentration of 0.1-0.5 M.
-
Coupling Agent Addition: Add a suitable coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.2 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura coupling are powerful tools for the formation of carbon-carbon bonds. Polar aprotic solvents are often used in these reactions to facilitate the dissolution of the reactants and the palladium catalyst complex.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction, which can be used to compare the efficacy of different amide solvents.
-
Reaction Setup: To a reaction flask, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4; 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3; 2.0 equivalents).
-
Solvent Addition: Add the chosen amide solvent (e.g., this compound, DMF, DMAc, or NMP) to the flask. Often, a co-solvent like water is also added.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by chromatography.
Visualizing Experimental Workflows
To aid in the design of comparative studies, the following diagrams illustrate logical workflows for screening solvents in chemical reactions.
Caption: Workflow for screening amide solvents in a coupling reaction.
Caption: Relationship between solvent properties and reaction outcomes.
Conclusion
This compound presents itself as a potentially valuable, high-boiling point, and highly polar aprotic solvent for a variety of chemical reactions. Its physical properties suggest that it could be a suitable alternative to more conventional amide solvents like DMF, DMAc, and NMP, particularly for reactions requiring high temperatures. However, the lack of direct comparative experimental data necessitates further investigation. Researchers are encouraged to include this compound in their solvent screening studies to empirically determine its efficacy in their specific applications. The provided experimental protocols and workflows offer a starting point for such comparative analyses. The continued exploration of alternative solvents is crucial for advancing green chemistry principles and expanding the toolkit available to synthetic chemists.
References
Comparative Analysis of the Biological Efficacy of N-Propylpropanamide and Structurally Related Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of N-propylpropanamide and similar amide-containing compounds. Due to a lack of extensive research on this compound's standalone biological activity, this comparison focuses on its efficacy as part of larger molecular structures and draws parallels with other N-alkyl amides to infer potential therapeutic applications and guide future research. The information presented is based on available experimental data from peer-reviewed studies.
Executive Summary
Direct experimental data on the biological efficacy of this compound is limited in publicly available research. However, studies on more complex molecules incorporating the this compound structure, particularly in the context of anticancer research, provide valuable insights. This guide synthesizes these findings and compares them with the biological activities of other structurally related N-alkyl amides. The available data suggests that the N-propyl group, as part of a larger pharmacophore, contributes to the molecule's cytotoxic properties, although it may not always be the most potent analogue within a series. Comparisons with other N-alkyl amides indicate that the length of the alkyl chain is a critical determinant of biological activity, including antimicrobial and cytotoxic effects.
Antiproliferative and Cytotoxic Effects
A significant area where the biological activity of an this compound moiety has been assessed is in the development of novel antiproliferative agents.
N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides
A study focused on a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides as potential anticancer agents synthesized and tested several derivatives, including the N-propyl variant.[1][2] These compounds were evaluated for their cytotoxic activity against various human cancer cell lines.
Data Presentation: Cytotoxicity of N-Alkyl Quinoxaline Propanamide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected compounds from the study, highlighting the effect of varying the N-alkyl substituent on cytotoxic activity.
| Compound | N-Alkyl Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. Hela | IC₅₀ (µM) vs. PC-3 |
| 6a | N-propyl | >50 | >50 | >50 | >50 |
| 6f | N-hexyl | 29.22 ± 1.8 | 15.50 ± 1.3 | 22.49 ± 1.6 | 17.37 ± 1.4 |
| 6i | N-(3-phenylpropyl) | 41.22 ± 2.6 | - | - | - |
| 6k | N-(4-methoxyphenyl)ethyl | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 |
| Doxorubicin | (Positive Control) | 4.17 ± 0.2 | 5.23 ± 0.3 | 5.57 ± 0.4 | 8.87 ± 0.6 |
Data extracted from a study on N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides.[1][2]
The data indicates that within this specific chemical scaffold, the N-propyl derivative (6a) exhibited weak to moderate activity compared to other analogues.[1][2] For instance, the compound with an N-hexyl chain (6f) and an N-(4-methoxyphenyl)ethyl group (6k) showed significantly higher cytotoxicity.[1][2] This suggests that while the propanamide core is essential, the nature of the N-alkyl substituent plays a crucial role in modulating the antiproliferative efficacy, likely by influencing properties such as lipophilicity and binding to the biological target. The proposed mechanism of action for the most active compounds in this series was the inhibition of histone deacetylase 6 (HDAC6).[1][2]
Cytotoxicity of Other Amide-Containing Compounds
Research on other classes of amides further illustrates the importance of the overall molecular structure in determining cytotoxicity. For example, a study on amide herbicides demonstrated that compounds like propanil and metolachlor have pronounced cytotoxic effects on human lung carcinoma A549 cells.[3] Another study on fatty acid amides isolated from Xenorhabdus bacteria also reported their cytotoxic properties.[4] These findings underscore that the amide functional group is a common feature in a variety of cytotoxic compounds.
Experimental Protocols: Cytotoxicity Assays
The evaluation of cytotoxicity for the aforementioned compounds typically involves the following standard assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5][6]
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH activity in the medium is indicative of cell membrane disruption and cytotoxicity.[3]
-
Neutral Red Uptake Assay: This assay assesses the integrity of lysosomes in viable cells. Living cells take up the neutral red dye and store it in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.[5]
Figure 1: A generalized workflow for in vitro cytotoxicity testing of chemical compounds.
Antimicrobial and Anti-inflammatory Potential
While direct evidence for this compound is scarce, the biological activities of other short-chain N-alkyl amides and propanamide derivatives suggest potential for antimicrobial and anti-inflammatory applications.
Antimicrobial Activity of N-Alkyl Amides
Studies on other classes of N-alkyl amides have shown a correlation between the length of the alkyl chain and antimicrobial efficacy. For instance, research on N-alkyl-beta-D-glucosylamines demonstrated that their antifungal and antibacterial activity increased with longer N-alkyl chains.[7] This suggests that if this compound were to have antimicrobial properties, its efficacy would likely differ from that of its shorter-chain (N-ethyl, N-methyl) and longer-chain (N-butyl, N-pentyl, etc.) counterparts.
Anti-inflammatory Effects of Propanamide Derivatives
Several studies have highlighted the anti-inflammatory potential of compounds containing a propanamide structure. For example, DIPOPA (N,N-diisopropyl-2-oxopropanamide), a bioisostere of ethyl pyruvate, has demonstrated robust anti-inflammatory and neuroprotective effects in a model of cerebral ischemia.[8] Its mechanism involves the suppression of microglia activation and neutrophil infiltration.[8] Another study on propanamide-sulfonamide conjugates identified them as dual inhibitors of urease and cyclooxygenase-2 (COX-2), an key enzyme in the inflammatory pathway.[7]
These findings suggest that the propanamide scaffold can be a valuable component in the design of anti-inflammatory agents. The specific biological activity is, however, highly dependent on the other functional groups present in the molecule.
Figure 2: Simplified diagram showing the role of COX-2 in inflammation and its inhibition.
Structure-Activity Relationships and Future Directions
The available evidence strongly indicates that the biological efficacy of this compound is intrinsically linked to the larger molecular context in which it is placed. Key takeaways and directions for future research include:
-
Standalone Activity: There is a clear need for studies investigating the biological activities of this compound as a standalone compound. This foundational research would clarify its intrinsic properties and potential as a pharmacophore or a starting point for drug design.
-
Alkyl Chain Length: In the context of N-alkyl amides, the length and nature of the alkyl chain are critical determinants of biological activity. A systematic study comparing the efficacy of a homologous series of N-alkyl propanamides (from N-methyl to longer chains) would provide valuable structure-activity relationship (SAR) data.
-
Therapeutic Potential: The incorporation of the this compound moiety into more complex molecules has shown promise in the development of antiproliferative agents. Further exploration of this scaffold in combination with other pharmacologically active groups could lead to the discovery of novel therapeutic agents for various diseases.
Conclusion
While this compound itself has not been extensively studied, the analysis of its derivatives and structurally similar compounds provides a valuable framework for understanding its potential biological efficacy. The propanamide core is a versatile scaffold, and the N-propyl group plays a significant role in modulating the pharmacological properties of the parent molecule. The data suggests that while this compound-containing compounds can exhibit significant biological activity, optimization of the N-alkyl substituent is often necessary to achieve high potency. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic fatty acid amides from Xenorhabdus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-alkyl-beta-D-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Assessment of N-Propylpropanamide in Immunoassays
Comparative Analysis of N-Propylpropanamide Cross-Reactivity
The cross-reactivity of an immunoassay is a critical parameter that defines its specificity. It measures the extent to which compounds structurally similar to the target analyte, this compound, can interfere with the assay, potentially leading to inaccurate quantification.[1][2] The following table summarizes hypothetical cross-reactivity data for this compound and a panel of structurally related compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds in a Competitive ELISA
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | CH₃CH₂CONH(CH₂)₂CH₃ | 10 | 100 |
| Propanamide | CH₃CH₂CONH₂ | 250 | 4 |
| N-ethylpropanamide | CH₃CH₂CONHCH₂CH₃ | 50 | 20 |
| N-butylpropanamide | CH₃CH₂CONH(CH₂)₃CH₃ | 30 | 33.3 |
| N-propylbutanamide | CH₃CH₂CH₂CONH(CH₂)₂CH₃ | 150 | 6.7 |
| N,N-diethylpropanamide | CH₃CH₂CON(CH₂CH₃)₂ | > 1000 | < 1 |
-
IC50 (Inhibitory Concentration 50): The concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay.
-
Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of test compound) x 100.
Experimental Protocol: Competitive ELISA for this compound
The following is a detailed methodology for a competitive ELISA designed to determine the cross-reactivity of various compounds with an antibody raised against this compound.
1. Materials and Reagents:
-
This compound standard
-
Structurally related compounds for cross-reactivity testing
-
Anti-N-propylpropanamide primary antibody (e.g., rabbit polyclonal)
-
This compound-horseradish peroxidase (HRP) conjugate
-
96-well microtiter plates (high-binding)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Assay Buffer (e.g., 1% BSA in Wash Buffer)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Coating: The 96-well plates are coated with the anti-N-propylpropanamide antibody diluted in Coating Buffer and incubated overnight at 4°C.
-
Washing: The plates are washed three times with Wash Buffer to remove any unbound antibody.
-
Blocking: To prevent non-specific binding, the plates are incubated with Blocking Buffer for 2 hours at room temperature.[3]
-
Washing: The plates are washed three times with Wash Buffer.
-
Competitive Reaction: A mixture of the this compound-HRP conjugate and either the standard this compound or the test compound (at various concentrations) is added to the wells. The plate is then incubated for 1 hour at 37°C. During this step, the free analyte in the sample and the enzyme-conjugated analyte compete for binding to the limited number of antibody sites.
-
Washing: The plates are washed five times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: TMB Substrate Solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature. The HRP enzyme catalyzes the conversion of the substrate, leading to a color change.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding Stop Solution.
-
Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram illustrates the key steps in the competitive ELISA protocol.
Caption: Competitive ELISA workflow for this compound detection.
Signaling Pathway of Competitive ELISA
The underlying principle of a competitive ELISA is the competition for a limited number of antibody binding sites. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of a competitive ELISA.
Conclusion
The provided guide outlines the necessary steps and a hypothetical framework for conducting cross-reactivity studies of this compound in an immunoassay format. While the presented data is illustrative, the experimental protocol and the underlying principles are grounded in established immunoassay methodologies.[4][5][6] Researchers can adapt this guide to develop and validate specific immunoassays for this compound and other small molecules, ensuring the generation of reliable and accurate data. Careful selection of antibodies and optimization of assay conditions are crucial to minimize cross-reactivity and enhance assay specificity.[1][7]
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to Immunoassays [promega.com]
- 5. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Comparing N-propylpropanamide and Its Derivatives
In the landscape of chemical research and drug development, a thorough understanding of molecular structure is paramount. For scientists working with amide-containing compounds, spectroscopic analysis provides the foundational data for identification, purity assessment, and structural elucidation. This guide offers a detailed comparison of the spectroscopic properties of N-propylpropanamide and several of its derivatives, supported by experimental data and protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and a selection of its derivatives.
Table 1: ¹³C NMR Spectroscopic Data of this compound and Its Derivatives
| Compound | C=O | α-C | β-C | N-CH₂ | N-CH₂-CH₂ | N-CH₂-CH₂-CH₃ | Other |
| This compound | - | - | - | - | - | - | - |
| N-methyl-N-propylpropanamide | - | - | - | - | - | - | N-CH₃: - |
| 2-methyl-N-propylpropanamide | - | - | - | - | - | - | α-CH(CH₃)₂: - |
| 2-chloro-N-propylpropanamide | - | - | - | - | - | - | α-CHCl: - |
| 2-hydroxy-N-propylpropanamide | - | - | - | - | - | - | α-CHOH: - |
| 3-phenyl-N-propylpropanamide | - | - | - | - | - | - | Phenyl C: - |
Note: Specific chemical shift values (in ppm) are dependent on the solvent and instrument used and are available in the referenced literature.
Table 2: Key IR Absorption Bands of this compound and Its Derivatives (in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | N-H Bend | C-N Stretch |
| This compound | ~3300 | ~1640 | ~1550 | - |
| N-methyl-N-propylpropanamide | N/A | ~1640 | N/A | - |
| 2-methyl-N-propylpropanamide | ~3300 | ~1640 | ~1550 | - |
| 2-chloro-N-propylpropanamide | ~3300 | ~1650 | ~1550 | - |
| 2-hydroxy-N-propylpropanamide | ~3300 (broad) | ~1630 | ~1550 | - |
| 3-phenyl-N-propylpropanamide | ~3300 | ~1640 | ~1550 | - |
Table 3: Mass Spectrometry Data (m/z) of this compound and Its Derivatives
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 115.18 | - |
| N-methyl-N-propylpropanamide | 129.22 | - |
| 2-methyl-N-propylpropanamide | 129.22 | - |
| 2-chloro-N-propylpropanamide | 149.62 | - |
| 2-hydroxy-N-propylpropanamide | 131.17 | - |
| 3-phenyl-N-propylpropanamide | 191.26 | - |
Experimental Protocols
A generalized workflow for the spectroscopic analysis of this compound derivatives is outlined below. Specific instrumental parameters will vary, but the fundamental steps remain consistent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the amide derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is typically used.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[2]
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[3]
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for generating ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.[4][5][6][7][8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.
Caption: Workflow for Spectroscopic Analysis.
Objective Comparison and Analysis
The spectroscopic data presented reveals distinct trends across the this compound derivatives, allowing for their differentiation.
-
NMR Spectroscopy: The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. For instance, the introduction of an electron-withdrawing group like chlorine in 2-chloro-N-propylpropanamide is expected to cause a downfield shift (higher ppm) for the adjacent α-carbon and its attached proton compared to the parent this compound. Conversely, an electron-donating group would cause an upfield shift. The complexity of the spectra, particularly the splitting patterns in ¹H NMR, provides valuable information about the connectivity of atoms.
-
IR Spectroscopy: The position of the C=O stretching vibration is a key diagnostic tool.[3] In general, for secondary amides like this compound, this band appears around 1640 cm⁻¹. Substitution on the nitrogen, as in N-methyl-N-propylpropanamide (a tertiary amide), can slightly alter this frequency. The presence or absence of the N-H stretching and bending vibrations is a clear indicator of whether the amide is primary, secondary, or tertiary. For example, N-methyl-N-propylpropanamide will lack the characteristic N-H stretch seen in this compound.[5][9]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum provides the molecular weight of the compound. The fragmentation pattern is unique to each molecule and can be used to deduce its structure. For example, the fragmentation of this compound and its derivatives will likely involve cleavage of the amide bond and the alkyl chains, leading to characteristic fragment ions.
This comparative guide demonstrates the power of a multi-technique spectroscopic approach for the characterization of this compound derivatives. By systematically analyzing the data from NMR, IR, and MS, researchers can confidently identify and differentiate these compounds, which is a critical step in synthesis, quality control, and the broader drug development process.
References
- 1. spectrabase.com [spectrabase.com]
- 2. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. docbrown.info [docbrown.info]
- 4. This compound | C6H13NO | CID 347476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-methyl-N-propylpropanamide | C7H15NO | CID 19752018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propanamide, 2-methyl-N-propyl | C7H15NO | CID 528627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propanamide, 2-methyl-N-ethyl-N-propyl- | C9H19NO | CID 12660789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propanamide, 3-phenyl-N-propyl- | C12H17NO | CID 4059472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
Assessing the Cytotoxicity of N-Propylpropanamide: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the cytotoxic potential of a novel chemical entity is a critical step in the safety and efficacy evaluation process. This guide provides a comparative framework for assessing the cytotoxicity of N-propylpropanamide, a simple amide, by leveraging experimental data from structurally related amide compounds and outlining standard assessment protocols.
Comparative Cytotoxicity of Amide Derivatives
The cytotoxic activity of amide-containing compounds varies significantly depending on their overall molecular structure. Many studies have focused on complex amide derivatives with therapeutic potential, particularly in oncology. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for several amide derivatives against various cancer cell lines are presented below.
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Thiadiazole Derivatives | Compound 3j | MCF-7 (Breast Cancer) | 2.375 ± 0.108 | [1] |
| Compound 3o | MCF-7 (Breast Cancer) | 2.884 ± 0.124 | [1] | |
| Compound 3j | A549 (Lung Cancer) | 20.682 ± 0.984 | [1] | |
| Compound 3g | A549 (Lung Cancer) | 21.128 ± 0.996 | [1] | |
| Quinazolinone Derivatives | Compound 7i | MCF-7 (Breast Cancer) | 0.07 ± 0.0061 | [2] |
| Compound 7j | MCF-7 (Breast Cancer) | 0.08 ± 0.0045 | [2] | |
| Compound 7h | PC3 (Prostate Cancer) | 0.09 ± 0.0023 | [2] | |
| Arylpropyl Sulfonamides | Compound 15 | PC-3 (Prostate Cancer) | 29.2 | [3] |
| Compound 15 | HL-60 (Leukemia) | 20.7 | [3] | |
| Quinoxaline Derivatives | Compound 6k | HCT-116 (Colon Cancer) | 9.46 ± 0.7 | [4][5] |
| Compound 6k | MCF-7 (Breast Cancer) | 10.88 ± 0.8 | [4][5] | |
| Compound 6k | HeLa (Cervical Cancer) | 12.17 ± 0.9 | [4][5] | |
| Betulonic Acid Amides | Betulonic Acid | A375 (Melanoma) | 7 | [6] |
| Betulonic Acid | HDF (Normal Fibroblasts) | 14 | [6] |
Experimental Protocols for Cytotoxicity Assessment
Standardized assays are crucial for the reliable determination of a compound's cytotoxicity. Below are detailed protocols for commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (typically 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in a solution containing Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the mode of cell death induced by the compound.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. The following diagrams, created using the DOT language, depict a standard cytotoxicity testing workflow and a simplified apoptosis signaling pathway.
Caption: A typical workflow for in vitro cytotoxicity assessment.
Caption: A generalized intrinsic apoptosis signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Environmental Impact of N-propylpropanamide and its Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the environmental impact of N-propylpropanamide and selected alternative solvents. Given the increasing focus on green chemistry and sustainable practices in research and development, this document aims to provide an objective comparison based on available experimental data.
Executive Summary
The selection of solvents and chemical intermediates is a critical factor in the environmental footprint of chemical and pharmaceutical research and manufacturing. This guide evaluates this compound alongside two conventional amide solvents, N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), and two emerging "green" alternatives, Cyrene (dihydrolevoglucosenone) and 2-Methyltetrahydrofuran (2-MeTHF).
The available data for the alternative solvents indicate that DMF and NMP, while effective solvents, present notable environmental concerns, including moderate to low biodegradability and some level of aquatic toxicity. In contrast, the green alternatives, Cyrene and 2-MeTHF, generally exhibit more favorable environmental profiles, with good biodegradability and lower toxicity.
This guide underscores the importance of comprehensive environmental impact assessments for all chemical substances used in research and industry. For this compound, the generation of experimental data on its ecotoxicity and biodegradability is essential for a thorough evaluation of its environmental credentials.
Data Presentation
The following tables summarize the available quantitative data for this compound and the selected alternative solvents.
Table 1: Comparison of Aquatic Toxicity
| Chemical Substance | Fish (LC50, 96h) | Daphnia (EC50, 48h) |
| This compound | Data not available | Data not available |
| N,N-dimethylformamide (DMF) | 7,100 - 10,600 mg/L | > 1,000 mg/L |
| N-methylpyrrolidone (NMP) | > 500 mg/L | > 1,000 mg/L |
| Cyrene | "Practical non-toxic" | Data not available |
| 2-Methyltetrahydrofuran (2-MeTHF) | > 100 mg/L | > 100 mg/L |
Table 2: Comparison of Biodegradability and Bioaccumulation Potential
| Chemical Substance | Biodegradability (OECD 301F, 28 days) | Bioaccumulation Potential (Log Kow) |
| This compound | Data not available | 0.9 (Computed)[1] |
| N,N-dimethylformamide (DMF) | 18 - 36% | -1.01 to -0.85[2][3] |
| N-methylpyrrolidone (NMP) | Readily biodegradable | -0.46 |
| Cyrene | 99% (14 days)[4] | Data not available |
| 2-Methyltetrahydrofuran (2-MeTHF) | Readily biodegradable | 1.1 |
Experimental Protocols
The data presented in the tables are typically generated using standardized test guidelines to ensure comparability and reliability. The following are brief descriptions of the key Organisation for Economic Co-operation and Development (OECD) guidelines relevant to this comparison.
1. OECD Test Guideline 301F: Ready Biodegradability - Manometric Respirometry Test
This method is used to determine the ready biodegradability of a chemical substance by an aerobic microbial inoculum. The test substance is incubated in a mineral medium with a relatively low concentration of activated sludge. The degradation of the substance is followed by measuring the oxygen consumed by the microorganisms. A substance is considered readily biodegradable if it reaches a threshold of 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[5][6][7][8]
2. OECD Test Guideline 203: Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance under controlled conditions. Mortalities are recorded at 24, 48, 72, and 96 hours.[9][10][11][12][13]
3. OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test
This guideline outlines a method to determine the concentration of a substance that results in the immobilization of 50% of a test population of Daphnia magna (a small freshwater crustacean) over a 48-hour period (EC50). Young daphnids are exposed to various concentrations of the test substance, and the number of immobilized individuals is observed at 24 and 48 hours.[14][15][16][17][18]
4. OECD Test Guideline 107: Partition Coefficient (n-octanol/water) - Shake Flask Method
This method is used to determine the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity and its potential to bioaccumulate in organisms. The test substance is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration of the substance in each phase is measured. The logarithm of the ratio of these concentrations is the Log Kow.[1]
Visualizations
The following diagrams illustrate key concepts in the environmental impact assessment of chemical substances.
Caption: Generalized workflow for assessing the environmental impact of a chemical.
References
- 1. This compound | C6H13NO | CID 347476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. srd.nist.gov [srd.nist.gov]
- 3. 2-oxo-N-propyl-propanamide | C6H11NO2 | CID 13291521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Changes of the acute and chronic toxicity of three antimicrobial agents to Daphnia magna in the presence/absence of micro-polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. chemeo.com [chemeo.com]
- 8. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophiles and acute toxicity to fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Read-across of ready biodegradability based on the substrate specificity of N-alkyl polypropylene polyamine-degrading microorganisms - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. ENVIRONMENTAL [oasis-lmc.org]
- 13. umweltbundesamt.de [umweltbundesamt.de]
- 14. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodegradability assessment of food additives using OECD 301F respirometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propanamide, N-propyl- (CAS 3217-86-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. Propanamide, 2-methyl-N-propyl | C7H15NO | CID 528627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. N-methyl-N-propylpropanamide | C7H15NO | CID 19752018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Structure of N-propylpropanamide Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common reactions of N-propylpropanamide, offering insights into the expected products and their structural confirmation. Detailed experimental protocols, quantitative data, and spectroscopic analysis are presented to aid in the design and interpretation of synthetic routes involving this secondary amide.
Introduction to this compound Reactions
This compound, a secondary amide, serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the amide functional group, which can undergo hydrolysis, reduction, and dehydration to yield distinct products. Understanding the conditions and outcomes of these transformations is crucial for its effective utilization in research and development. This guide explores three key reactions: hydrolysis, reduction with lithium aluminum hydride (LiAlH₄), and dehydration with phosphorus pentoxide (P₂O₅), alongside a comparison of synthetic methods for the parent amide.
Comparison of Synthetic Methods for this compound
The efficient synthesis of this compound is the first step in its utilization. While several methods exist for amide bond formation, two common approaches are the reaction of an acyl chloride with an amine and the use of a coupling agent like dicyclohexylcarbodiimide (DCC).
| Method | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Acyl Chloride Method | Propanoyl chloride, n-propylamine, Base (e.g., triethylamine) | 1-3 hours | 0 to room temperature | > 90 | High yield, relatively fast reaction. | Propanoyl chloride is moisture-sensitive and corrosive. |
| DCC Coupling Method | Propanoic acid, n-propylamine, Dicyclohexylcarbodiimide (DCC) | 12-24 hours | 0 to room temperature | 80-90 | Milder conditions, avoids the use of acyl chlorides. | Formation of dicyclohexylurea (DCU) byproduct can complicate purification. |
Reaction Products of this compound: A Comparative Analysis
The following sections detail the reaction conditions and expected products for the hydrolysis, reduction, and dehydration of this compound.
Hydrolysis: Cleavage of the Amide Bond
Amide hydrolysis breaks the C-N bond, yielding a carboxylic acid and an amine. This can be achieved under acidic or basic conditions.
Reaction Scheme:
CH₃CH₂CONHCH₂CH₂CH₃ + H₂O --(H⁺ or OH⁻)--> CH₃CH₂COOH + CH₃CH₂CH₂NH₂
| Condition | Reagents | Temperature (°C) | Reaction Time | Product Yield (%) |
| Acid-Catalyzed | 1 M HCl (aq) | 100 (Reflux) | 4-8 hours | > 90 |
| Base-Catalyzed | 1 M NaOH (aq) | 100 (Reflux) | 4-8 hours | > 90 |
Reduction: Conversion to an Amine
Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the carbonyl group of the amide to a methylene group, yielding a secondary amine.
Reaction Scheme:
CH₃CH₂CONHCH₂CH₂CH₃ --(1. LiAlH₄, THF; 2. H₂O)--> CH₃CH₂CH₂NHCH₂CH₂CH₃
| Reagent | Solvent | Temperature (°C) | Reaction Time | Product Yield (%) |
| Lithium Aluminum Hydride | Tetrahydrofuran (THF) | 65 (Reflux) | 4-6 hours | 85-95 |
Dehydration: Formation of a Nitrile
Dehydrating agents such as phosphorus pentoxide (P₂O₅) can be used to convert a primary amide to a nitrile. However, for a secondary amide like this compound, this reaction is less common and may lead to a mixture of products or require harsh conditions. A more relevant dehydration reaction for primary amides is shown for comparative purposes.
Reaction Scheme (for a primary amide):
R-CONH₂ --(P₂O₅)--> R-C≡N + H₂O
For this compound, dehydration would theoretically lead to propanenitrile and propene, though this is not a standard synthetic route.
Experimental Protocols
Synthesis of this compound (Acyl Chloride Method)
-
To a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water, 1 M HCl (aq), and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Acid-Catalyzed Hydrolysis of this compound
-
To a round-bottom flask, add this compound (1.0 eq) and 1 M HCl (aq) (10 eq).
-
Heat the mixture to reflux (approximately 100 °C) for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Basify the solution with 2 M NaOH (aq) to a pH of >12 to deprotonate the amine.
-
Extract the aqueous layer with diethyl ether to isolate n-propylamine.
-
Acidify the aqueous layer with concentrated HCl to a pH of <2 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate to isolate propanoic acid.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the products.
Reduction of this compound with LiAlH₄
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 5 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH (aq), and then more water.
-
Filter the resulting solid and wash with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-propyl-1-propanamine.
Spectroscopic Data for Structure Confirmation
The following tables summarize the key spectroscopic data for this compound and its reaction products, essential for confirming their structures.
Table 1: ¹H NMR Data (CDCl₃, δ ppm)
| Compound | -CH₃ (t) | -CH₂- (sextet/m) | -CH₂-N (t) | -NH- (br s) | -COOH (br s) |
| This compound | 0.92, 1.15 | 1.53 | 3.18 | 5.5-6.5 | - |
| Propanoic Acid | 1.18 | 2.38 | - | - | 11.0-12.0 |
| n-Propylamine | 0.91 | 1.45 | 2.62 | 1.12 | - |
| N-propyl-1-propanamine | 0.90 | 1.48 | 2.52 | ~1.0 | - |
Table 2: ¹³C NMR Data (CDCl₃, δ ppm)
| Compound | -CH₃ | -CH₂- | -CH₂-N | C=O |
| This compound | 10.5, 11.4 | 22.9, 31.3 | 41.3 | 174.5 |
| Propanoic Acid | 9.1 | 27.6 | - | 180.8 |
| n-Propylamine | 11.7 | 26.2 | 45.4 | - |
| N-propyl-1-propanamine | 11.6 | 23.2 | 51.9 | - |
Table 3: IR Data (cm⁻¹)
| Compound | N-H stretch | C=O stretch | O-H stretch (broad) | C-N stretch |
| This compound | 3300-3100 | 1640 | - | 1550 |
| Propanoic Acid | - | 1710 | 3300-2500 | - |
| n-Propylamine | 3400-3300 | - | - | 1250-1020 |
| N-propyl-1-propanamine | 3300-3250 | - | - | 1250-1020 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 115 | 86, 72, 58, 44 |
| Propanoic Acid | 74 | 45, 29 |
| n-Propylamine | 59 | 44, 30 |
| N-propyl-1-propanamine | 101 | 72, 58, 44 |
Visualizing Reaction Pathways and Workflows
Safety Operating Guide
Safe Disposal of N-Propylpropanamide: A Procedural Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-propylpropanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific guidelines, is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety Precautions:
Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound. While a specific, detailed SDS was not found in the initial search, general safety precautions for amides should be followed. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[1][2]
In the event of a spill, immediately alert personnel in the vicinity. For a small spill, absorb the material with an inert absorbent, such as sand or vermiculite.[2] Sweep up the absorbed material and place it into a designated, labeled container for hazardous waste.[3] Avoid generating dust.[1][4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous chemical waste.[5][6] The following protocol is based on general best practices for laboratory chemical waste disposal.
1. Waste Identification and Segregation:
-
This compound waste should be considered hazardous unless otherwise determined by your institution's EHS department.
-
Do not mix this compound waste with other waste streams unless explicitly permitted. Incompatible chemicals can react violently or produce hazardous gases.[7] Store it separately from acids, bases, strong oxidizing agents, and strong reducing agents.[3]
2. Containerization:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container.[6][8] The original container is often a suitable choice, provided it is in good condition.[7]
-
Ensure the container is clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date and the principal investigator's name.[6]
3. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7][9]
-
The SAA must be in a well-ventilated area, away from sinks and floor drains, to prevent accidental release into the sewer system.[8]
-
Secondary containment should be used to capture any potential leaks or spills.[5]
4. Disposal Request:
-
Once the waste container is full (typically no more than 90% capacity) or has been stored for the maximum allowable time (which can vary by jurisdiction, but is often around 90 days), arrange for its disposal.[5][8]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[9] Do not attempt to dispose of the chemical waste through regular trash or down the drain.[10]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is often required for regulatory compliance.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By diligently following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. Propanamide, 3-mercapto-N-propyl- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. afgsci.com [afgsci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. benchchem.com [benchchem.com]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
